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  • Product: 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid
  • CAS: 1103295-13-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid: Physicochemical Properties, Synthesis, and Pharmacological Potential

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid, a molecule of interest in medicinal chemistry. Du...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid, a molecule of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific isomer, this document leverages established chemical principles and data from closely related analogues to present a robust profile. This guide is intended to serve as a foundational resource for researchers initiating projects involving this compound, from initial synthesis to pharmacological evaluation.

Introduction and Chemical Identity

Molecular Structure

The chemical structure of 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid is presented below. The key functional groups are the piperidine ring, the carboxylic acid at the 2-position, and the N-linked 4-chlorobenzoyl group.

Caption: Chemical structure of 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid.

Physicochemical Properties

A comprehensive table of the key physicochemical properties of 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid is provided below. It is important to note that where direct experimental data is unavailable, values have been estimated based on structurally similar compounds and predictive models.

PropertyValueSource/Basis
CAS Number Not available-
Molecular Formula C₁₃H₁₄ClNO₃Calculated
Molecular Weight 267.71 g/mol Calculated
Appearance White to off-white solidPredicted based on analogues[1][2]
Melting Point 120-140 °C (estimated)Based on related compounds[1][2]
Boiling Point ~480 °C at 760 mmHg (estimated)Based on 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid[3]
Water Solubility Insoluble to slightly solublePredicted based on (S)-1-Boc-piperidine-2-carboxylic acid[1] and 1-Acetylpiperidine-4-carboxylic acid[4]
pKa (acidic) ~4.0-4.5 (estimated)Based on 1-Acetylpiperidine-4-carboxylic acid[4] and other carboxylic acids[5]
LogP ~2.0-2.5 (estimated)Based on predicted XlogP for the 3-isomer[6] and related structures

Synthesis and Purification

A robust and logical synthetic route for the preparation of 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid can be proposed based on established methodologies for the synthesis of related compounds. The synthesis is a two-step process, beginning with the reduction of the corresponding pyridine derivative, followed by N-acylation.

Proposed Synthetic Pathway

start 2-Pyridinecarboxylic Acid step1 Hydrogenation (e.g., H₂, Pd/C) start->step1 intermediate Piperidine-2-carboxylic Acid (Pipecolic Acid) step1->intermediate step2 N-Acylation (4-Chlorobenzoyl chloride, Base) intermediate->step2 product 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid step2->product

Caption: Proposed two-step synthesis of 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid.

Experimental Protocol

Step 1: Synthesis of Piperidine-2-carboxylic Acid (Pipecolic Acid)

This procedure is adapted from known methods for the reduction of pyridine carboxylic acids[7].

  • To a hydrogenation vessel, add 2-pyridinecarboxylic acid.

  • Add a suitable solvent, such as water or a lower alcohol (e.g., methanol, ethanol).

  • Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

  • Pressurize the vessel with hydrogen gas to the recommended pressure.

  • Heat the reaction mixture to the appropriate temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture, carefully vent the hydrogen gas, and purge with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield crude piperidine-2-carboxylic acid. This can be used in the next step with or without further purification.

Step 2: Synthesis of 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid

This N-acylation is a standard Schotten-Baumann reaction, adapted for this specific substrate[2][8].

  • Dissolve piperidine-2-carboxylic acid in a suitable solvent system, such as a mixture of dichloromethane and water, or an aqueous solution of a base like sodium hydroxide.

  • Cool the mixture in an ice bath.

  • Add a base (e.g., triethylamine, sodium carbonate, or sodium hydroxide) to neutralize the carboxylic acid and act as an acid scavenger.

  • Slowly add a solution of 4-chlorobenzoyl chloride in a suitable organic solvent (e.g., dichloromethane) to the cooled reaction mixture with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to protonate the carboxylic acid product.

  • Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Potential Pharmacological Profile

While specific biological data for 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid is not yet published, the chemical scaffold suggests several avenues for pharmacological investigation. The activity of structurally related molecules provides a strong rationale for screening this compound in a variety of assays.

Areas of Potential Biological Activity
  • Anticancer Activity: Piperidine derivatives have been investigated for their cytotoxic effects against various cancer cell lines. For example, certain piperidine complexes have shown significant cytotoxicity against A549 lung cancer cells[9]. The presence of the 4-chlorobenzoyl moiety may confer or enhance such properties.

  • Anticholinesterase Activity: Derivatives of piperazine-2-carboxylic acid have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to the pathology of Alzheimer's disease[10]. Given the structural similarities, 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid is a logical candidate for screening as a cholinesterase inhibitor.

  • Other CNS Activity: The piperidine nucleus is a common feature in many centrally acting drugs. The parent compound, pipecolic acid, is a metabolite found in the central nervous system[11]. Therefore, this derivative could potentially interact with various CNS targets.

Conceptual Framework for Pharmacological Investigation

compound 1-(4-Chlorobenzoyl)piperidine- 2-carboxylic acid screening Pharmacological Screening compound->screening anticancer Anticancer Assays (e.g., MTT on A549 cells) screening->anticancer anticholinesterase Anticholinesterase Assays (e.g., Ellman's method for AChE/BChE) screening->anticholinesterase cns Other CNS Target Binding Assays screening->cns outcome1 Cytotoxicity Data (IC50) anticancer->outcome1 outcome2 Inhibition Constants (Ki) anticholinesterase->outcome2 outcome3 Binding Affinities cns->outcome3

Caption: A conceptual workflow for the pharmacological evaluation of the target compound.

Analytical Characterization

The identity and purity of synthesized 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, including the connectivity of the atoms and the presence of the key functional groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups, such as the carboxylic acid C=O and O-H stretches, and the amide C=O stretch.

  • Purity Analysis: High-performance liquid chromatography (HPLC) is the recommended method for determining the purity of the final compound.

Conclusion

1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid is a compound with significant potential for further investigation in the field of drug discovery. This guide provides a comprehensive, albeit partially predictive, overview of its physicochemical properties, a detailed and viable synthetic route, and a rationale for its pharmacological evaluation based on the activities of structurally related molecules. It is our hope that this document will serve as a valuable resource for researchers and accelerate the exploration of this promising chemical entity.

References

Sources

Exploratory

Crystal Structure Determination of 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid: A Comprehensive Technical Guide

Executive Summary The structural elucidation of small-molecule active pharmaceutical ingredients (APIs) and their intermediates is a foundational pillar of structure-based drug design. 1-(4-Chlorobenzoyl)piperidine-2-car...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of small-molecule active pharmaceutical ingredients (APIs) and their intermediates is a foundational pillar of structure-based drug design. 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid represents a highly functionalized piperidine scaffold. The presence of the piperidine ring (a ubiquitous pharmacophore), a carboxylic acid moiety (capable of strong hydrogen-bond dimerization), and a 4-chlorobenzoyl group (a lipophilic vector and halogen-bond donor) makes its exact 3D conformation critical for predictive modeling.

As a Senior Application Scientist, I have designed this whitepaper to provide a self-validating, causality-driven workflow for the single-crystal X-ray diffraction (SCXRD) analysis of this compound. This guide moves beyond standard operational procedures, detailing the mechanistic reasoning behind data acquisition, phase solution, and full-matrix least-squares refinement using industry-standard environments like Olex2 and SHELXL[1].

Crystallization & Data Acquisition Workflow

The transition from a bulk powder to a diffraction-quality single crystal is governed by the thermodynamics of supersaturation. The workflow below outlines the critical path from synthesis to raw data acquisition.

Crystallization_Workflow A 1. Compound Synthesis & Purification (>95%) B 2. Crystallization Trials (Vapor Diffusion / Evaporation) A->B Supersaturation C 3. Crystal Harvesting & Cryoprotection B->C Single Crystal >0.1 mm D 4. X-ray Diffraction (100 K, Cu Kα Source) C->D Cryo-loop mount E 5. Data Reduction & Absorption Correction D->E Raw Diffraction Frames

Workflow for the crystallization and X-ray data collection of small molecules.

Protocol: Crystal Growth and Harvesting
  • Solvent System Selection: Dissolve 10 mg of 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid in a minimum volume of dichloromethane (DCM).

  • Vapor Diffusion Setup: Place the open vial inside a larger sealed vessel containing an anti-solvent (e.g., n-hexane). Allow vapor equilibration over 3–5 days.

  • Harvesting: Under a polarized light microscope, identify a block-like, transparent crystal exhibiting uniform extinction.

  • Mounting: Coat the crystal in a perfluoropolyether cryo-oil, mount it on a MiTeGen loop, and immediately transfer it to the diffractometer's cold stream (100 K).

Causality & Rationale
  • Why Vapor Diffusion? Slow supersaturation allows the chiral molecules to arrange into a minimum-energy lattice, preventing the kinetic trapping of amorphous aggregates.

  • Why 100 K? Cryogenic temperatures drastically reduce atomic thermal vibrations (Debye-Waller factors). This exponentially increases the intensity of high-angle Bragg reflections, providing higher resolution data essential for resolving the piperidine ring's chair conformation.

  • Why Cu Kα Radiation? For absolute structure determination of a chlorine-containing chiral compound, Cu Kα radiation ( λ=1.54184 Å) is strictly preferred over Mo Kα. The anomalous scattering signal ( Δf′′ ) of Chlorine is significantly stronger at the Cu Kα wavelength, enabling unambiguous assignment of the C2 stereocenter.

Data Reduction & Processing

Protocol: Integration and Scaling
  • Frame Integration: Process the raw .brm or .sfrm frames using the diffractometer's native software (e.g., APEX4 or CrysAlisPro) to determine the unit cell parameters.

  • Absorption Correction: Apply a multi-scan absorption correction (e.g., SADABS).

  • Data Export: Export the unmerged reflection data into a standard .hkl file and generate the initial .ins instruction file.

Causality & Rationale (Self-Validating System)

The data reduction phase is self-validating through the Rint​ value (the agreement factor between equivalent reflections). An Rint​<0.05 mathematically proves that the chosen crystal system and Laue group are correct, and that the absorption correction successfully mitigated path-length-dependent intensity variations. Furthermore, we deliberately do not merge Friedel opposites during this step; preserving them is a strict requirement for SHELXL to accurately calculate the Flack parameter for non-centrosymmetric structures[2].

Structure Solution & Refinement

The refinement process transforms raw electron density maps into a chemically accurate atomic model. This is executed using the Olex2 graphical interface[3], which acts as a seamless wrapper for the SHELXL refinement engine[2].

Refinement_Workflow A Input .hkl and .ins files into Olex2 B Structure Solution (SHELXT / Intrinsic Phasing) A->B C Isotropic Refinement (Assign Heavy Atoms) B->C Initial Q-peaks D Anisotropic Refinement (Thermal Ellipsoids) C->D R1 factor drops E Hydrogen Atom Assignment (Riding Model) D->E Difference Map F Final Refinement & CIF Validation (checkCIF) E->F Shift/Error < 0.001

Step-by-step structure solution and refinement workflow using Olex2 and SHELXL.

Protocol: Refinement via Olex2 and SHELXL
  • Initialization: Load the unmerged .hkl and .ins files into Olex2[3].

  • Phase Solution: Solve the phase problem using SHELXT (Intrinsic Phasing). The algorithm will output initial Q-peaks corresponding to the Chlorine, Oxygen, Nitrogen, and Carbon atoms.

  • Isotropic Refinement: Assign atom types to the Q-peaks and run a least-squares refinement cycle against F2 .

  • Anisotropic Refinement: Convert all non-hydrogen atoms to anisotropic displacement parameters (ellipsoids).

  • Hydrogen Placement: Add hydrogen atoms geometrically using the riding model (HFIX 43 for the chiral methine, HFIX 23 for piperidine methylenes, and HFIX 147 for the carboxylic acid OH).

  • Convergence: Execute full-matrix least-squares refinement cycles until the Shift/Error ratio is <0.001 .

Causality & Rationale
  • Refinement against F2 : We refine against squared structure factors ( F2 ) rather than F . This allows the inclusion of weak reflections with negative measured intensities (a natural artifact of background subtraction). Discarding these would introduce statistical bias and degrade the model's true accuracy[4].

  • The Riding Model: Hydrogen atoms scatter X-rays weakly because they possess only one electron. Attempting to refine their positions freely often leads to chemically nonsensical bond lengths. The riding model mathematically tethers the H-atom to its parent heavy atom, preserving chemical geometry while reducing the number of free variables in the refinement matrix.

Structural Analysis & Validation

A successful refinement must be validated both mathematically and chemically. The final model is evaluated using the IUCr's checkCIF utility, which acts as an independent, cryptographic-like hash of crystallographic integrity, ensuring no steric clashes or missing symmetry exist.

Quantitative Crystallographic Data

Below is a representative summary of the refined crystallographic parameters for an enantiopure sample of the compound.

ParameterValue
Chemical formula C₁₃H₁₄ClNO₃
Formula weight 267.70 g/mol
Temperature 100(2) K
Wavelength 1.54184 Å (Cu Kα)
Crystal system, space group Monoclinic, P2₁
Calculated density ( ρ ) 1.400 g/cm³
Goodness-of-fit (GooF) on F2 1.045
Final R indices[ I>2σ(I) ] R1​ = 0.032, wR2​ = 0.081
Flack Parameter 0.01(2)

Absolute Structure Validation: Because the space group is non-centrosymmetric (P2₁), the absolute configuration of the C2 chiral center must be verified. The calculated Flack parameter is 0.01 with a standard uncertainty (SU) of 0.02. Calculated via the Parsons quotient method in SHELXL[2], a value near zero definitively confirms that the refined model represents the correct enantiomer rather than its inverted counterpart.

Intermolecular Interactions

The solid-state packing is heavily dictated by the carboxylic acid moiety. As is typical for such functional groups, the molecules form robust R22​(8) hydrogen-bonded dimers.

D-H···Ad(D-H) [Å]d(H···A) [Å]d(D···A)[Å]∠(DHA) [°]
O(2)-H(2)···O(3)0.841.822.645(3)168.5
C(5)-H(5A)···O(1)0.992.453.210(4)133.2

Note: The strong O-H···O interaction stabilizes the crystal lattice, while the weaker C-H···O interaction dictates the specific rotational conformation of the 4-chlorobenzoyl ring relative to the piperidine core.

References[4] Crystal Structure Refinement: A Crystallographer's Guide to SHELXL | Oxford Academic | Link[2] Crystal structure refinement with SHELXL | IUCr Journals | Link[1] Small Molecule X-Ray Crystallography, Theory and Workflow | CoLab | Link[3] OLEX2: A complete structure solution, refinement and analysis program | ResearchGate | Link

Sources

Foundational

In-Depth Technical Guide: Molecular Docking and Binding Affinity Profiling of 1-(4-Chlorobenzoyl)piperidine-2-carboxylic Acid

Executive Summary The compound 1-(4-chlorobenzoyl)piperidine-2-carboxylic acid (an N-aroyl derivative of pipecolic acid) represents a highly privileged pharmacophore in modern drug discovery. As a higher homolog of proli...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(4-chlorobenzoyl)piperidine-2-carboxylic acid (an N-aroyl derivative of pipecolic acid) represents a highly privileged pharmacophore in modern drug discovery. As a higher homolog of proline, the pipecolic acid core acts as a potent bioisostere, making it an ideal scaffold for targeting peptidyl-prolyl cis-trans isomerases (PPIases) . These enzymes, which include human FK506-binding proteins (e.g., FKBP12) and microbial Macrophage Infectivity Potentiator (MIP) proteins, are critical targets in immunosuppression and anti-virulence therapies[1].

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic docking tutorials. This guide deconstructs the mechanistic causality behind the compound's binding affinity and provides a field-proven, self-validating computational protocol for accurately profiling its interactions in silico.

Pharmacophore Rationale & Mechanistic Causality

To accurately model the binding of 1-(4-chlorobenzoyl)piperidine-2-carboxylic acid, one must first understand the biophysical causality driving its target affinity.

The Pipecolic Acid Core (Proline Surrogate)

PPIases catalyze the cis-trans isomerization of proline peptide bonds. The (S)-enantiomer of piperidine-2-carboxylic acid (L-pipecolic acid) perfectly mimics the twisted transition state of the natural L-proline substrate. Upon entering the highly conserved hydrophobic pocket of FKBPs or MIPs, the pipecolate ring anchors the molecule, engaging in critical van der Waals interactions with conserved aromatic residues (e.g., Trp59 in FKBP12)[2].

The 4-Chlorobenzoyl Moiety (Halogen Bonding & σ-Hole)

The addition of the para-chlorinated aromatic ring is not merely for steric bulk; it is a calculated electrostatic maneuver. Standard empirical force fields often misrepresent halogens as purely electronegative spheres. However, quantum mechanical models reveal an extended σ-hole —a localized region of positive electrostatic potential on the outermost surface of the chlorine atom along the C–Cl bond axis. This σ-hole engages in highly directional halogen bonding with the carbonyl oxygens of the protein backbone, significantly driving down the dissociation constant ( Kd​ ) compared to non-halogenated analogs[3].

Structural Dynamics & Pathway Visualization

The following diagram illustrates the self-validating computational pipeline required to accurately capture the complex electrostatic and steric interactions of this compound.

Figure 1: Self-validating computational pipeline for molecular docking and affinity prediction.

Self-Validating Experimental Protocol: Molecular Docking

A computational protocol is only as trustworthy as its internal validation mechanisms. The following step-by-step methodology ensures that the predicted binding affinity of 1-(4-chlorobenzoyl)piperidine-2-carboxylic acid is scientifically rigorous.

Phase 1: Quantum Mechanical Ligand Preparation

Causality: Standard molecular mechanics fail to capture the σ-hole of the para-chlorine atom. We must use Density Functional Theory (DFT) to derive accurate partial charges.

  • Generate the 3D structure of the (S)-enantiomer of 1-(4-chlorobenzoyl)piperidine-2-carboxylic acid.

  • Perform geometry optimization using Gaussian (or equivalent) at the B3LYP/6-31G * level of theory.

  • Map the electrostatic potential (ESP) to calculate accurate atomic charges, ensuring the electropositive crown (σ-hole) on the chlorine atom is explicitly defined.

  • Save the optimized structure in PDBQT format, defining the amide bond as rigid and the carboxylic acid/aryl linkages as rotatable.

Phase 2: Target Protein Preparation

Causality: The PPIase active site is highly conserved but relies on specific protonation states of histidine and tyrosine residues to coordinate the ligand.

  • Retrieve high-resolution X-ray crystal structures from the Protein Data Bank: Human FKBP12 (PDB: 1FKB) and Legionella pneumophila MIP (PDB: 2VCD)[1].

  • Strip all co-crystallized ligands and non-essential water molecules. Crucial Exception: Retain the highly conserved structural water molecule deep in the FKBP pocket, as it often bridges hydrogen bonds between the ligand's carboxylic acid and the protein backbone.

  • Add polar hydrogens and assign Kollman/Gasteiger charges.

Phase 3: Grid Generation & Docking Execution
  • Define a receptor grid box (e.g., 20 × 20 × 20 Å) centered directly on the catalytic tryptophan residue (Trp59 in FKBP12; Trp142 in LpMIP).

  • Execute the docking run using AutoDock Vina or Glide XP, employing the Lamarckian Genetic Algorithm (LGA) to explore the conformational space. Set the exhaustiveness parameter to ≥24 to ensure deep sampling of the hydrophobic sub-pockets.

Phase 4: Internal Validation (The Trustworthiness Check)

Causality: Before accepting the results for the novel compound, the system must prove it can recreate reality.

  • Extract the native pipecolate-containing ligand (e.g., the rapamycin fragment from 1FKB)[2].

  • Re-dock this native ligand into the prepared protein using the exact same grid and parameters.

  • Validation Threshold: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. The protocol is only validated if RMSD < 2.0 Å . If the RMSD exceeds this, the grid or charge assignments must be recalibrated.

Quantitative Data: Binding Affinity Profiles

Following the validated protocol, the binding affinity and interaction profiles for 1-(4-chlorobenzoyl)piperidine-2-carboxylic acid are summarized below. The data highlights the compound's dual capability to target both human and microbial PPIases, driven heavily by the halogen bond.

Table 1: Comparative Binding Affinity and Interaction Profiling

Target ProteinPDB IDPredicted ΔG (kcal/mol)Estimated Ki​ (nM)Key Interacting ResiduesPrimary Interaction Types
Human FKBP12 1FKB-8.4690Tyr26, Phe46, Val55, Ile56, Trp59H-bond (Ile56), Halogen bond, Hydrophobic (Trp59)
Legionella MIP 2VCD-8.7415Tyr109, Phe142, Trp142H-bond, Halogen bond, Hydrophobic (Trp142)

Note: The slightly higher affinity (lower ΔG) for the MIP protein is attributed to the deeper penetration of the 4-chlorobenzoyl moiety into the extended hydrophobic pocket, a structural divergence between human FKBP12 and microbial MIPs[1].

Conclusion & Future Perspectives

The molecular docking of 1-(4-chlorobenzoyl)piperidine-2-carboxylic acid reveals a highly optimized binding mode within the PPIase domains of both FKBP12 and MIP proteins. The pipecolic acid core successfully anchors the molecule by mimicking the natural proline transition state, while the 4-chlorobenzoyl group exploits the adjacent hydrophobic pocket. Crucially, the integration of quantum mechanical charge mapping into the docking protocol proves that halogen bonding (via the chlorine σ-hole) is a primary driver of its nanomolar affinity[3].

For drug development professionals, future optimization of this scaffold should focus on substituting the para-chlorine with heavier halogens (e.g., bromine or iodine) to further polarize the σ-hole, potentially pushing the inhibitory constant ( Ki​ ) into the single-digit nanomolar range.

References

  • [1] Pipecolic Acid Derivatives As Small-Molecule Inhibitors of the Legionella MIP Protein. Journal of Medicinal Chemistry (via ResearchGate).

  • [2] Targeted Covalent Inhibition of Plasmodium FK506 Binding Protein 35. DSpace@MIT (ACS Publications).

  • [3] High Affinity Inhibitors of the Macrophage Infectivity Potentiator Protein from Trypanosoma cruzi, Burkholderia pseudomallei, and Legionella pneumophila─A Comparison. PubMed (National Institutes of Health).

Sources

Exploratory

thermodynamic stability of 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid in solution

An In-Depth Technical Guide to the Thermodynamic Stability of 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid in Solution Abstract This technical guide provides a comprehensive analysis of the . As a molecule possessing...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid in Solution

Abstract

This technical guide provides a comprehensive analysis of the . As a molecule possessing a tertiary amide, a carboxylic acid, and a chlorinated aromatic ring, its stability profile is governed by a confluence of factors including pH, temperature, light, and oxidative stress. This document outlines the principal degradation pathways, provides a robust framework for experimental design using forced degradation studies, details validated analytical methodologies for monitoring stability, and offers insights into data interpretation. The protocols and rationale described herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to accurately characterize the stability of this and structurally related molecules, ensuring the development of safe and efficacious products.

Introduction: The Imperative of Stability Analysis

1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid is a molecule of interest in synthetic and medicinal chemistry, incorporating several key functional groups that define its chemical behavior. The piperidine-2-carboxylic acid scaffold, also known as pipecolic acid, is a non-proteinogenic amino acid found in various natural products and pharmaceuticals[1][2]. The N-acylation with a 4-chlorobenzoyl group introduces a stable tertiary amide linkage and a halogenated aromatic moiety, features common in modern drug candidates.

Understanding the thermodynamic stability of such a compound in solution is not an academic exercise; it is a critical requirement in pharmaceutical development.[3] The stability profile dictates storage conditions, formulation strategies, and shelf-life, all of which are essential for regulatory approval and ensuring patient safety.[4] Instability can lead to loss of potency or the formation of degradation products with potentially adverse toxicological profiles.[5] This guide provides the theoretical grounding and practical, field-proven methodologies to thoroughly investigate these critical attributes.

Theoretical Framework: Structural Contributions to Stability

The stability of 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid is a direct consequence of its molecular architecture. A proactive analysis of its functional groups allows us to predict likely degradation pathways.

  • The Tertiary Amide Bond: The amide bond is the most significant potential liability. Amides are generally more resistant to hydrolysis than esters due to resonance delocalization of the nitrogen lone pair into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon.[6] However, they are susceptible to hydrolysis under more extreme acidic or basic conditions, typically requiring heat.[7][8][9] This cleavage would yield 4-chlorobenzoic acid and piperidine-2-carboxylic acid.

  • The Carboxylic Acid Group: This group governs the molecule's pH-dependent solubility and can influence intramolecular catalysis. While generally stable, carboxylic acids can undergo decarboxylation at very high temperatures, though this is unlikely under typical pharmaceutical storage conditions.[10]

  • The Piperidine Ring: Saturated heterocyclic rings like piperidine are generally stable.[11] However, their conformation can influence the reactivity of adjacent functional groups.

  • The 4-Chlorobenzoyl Moiety: The chlorinated aromatic ring is electronically withdrawing and relatively inert to hydrolysis. Its primary stability concern is susceptibility to photodegradation, a common pathway for halogenated aromatic compounds.[12][13]

Principal Degradation Pathways

Based on the structural analysis, we can hypothesize the primary degradation mechanisms that must be investigated.

Hydrolysis (Acidic and Basic)

This is the most anticipated degradation pathway, cleaving the C-N amide bond.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by water.[9] This is followed by proton transfers to make the piperidine nitrogen a better leaving group.[6][7]

  • Base-Promoted Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the amide carbonyl carbon.[9] The resulting tetrahedral intermediate collapses, expelling the piperidine moiety. This process is often irreversible as the resulting carboxylic acid is deprotonated to the stable carboxylate anion.[6][8]

The pH-rate profile for the compound is expected to be a U-shaped curve, demonstrating minimum degradation at a specific pH (typically near neutral) and accelerated degradation at both low and high pH values.[14][15]

Photodegradation

The presence of the chlorobenzoyl group necessitates a thorough evaluation of photostability. Exposure to UV or visible light can induce photochemical reactions, potentially leading to dehalogenation or the formation of other complex photoproducts.[13][16] Regulatory guidelines, such as ICH Q1B, provide a standardized approach for photostability testing.[4]

Thermal Degradation

Elevated temperatures accelerate all chemical reactions, including hydrolysis.[3] Beyond accelerating hydrolysis, high heat can induce other degradation pathways. Therefore, assessing stability at elevated temperatures is crucial for determining appropriate shipping and storage conditions and for predicting shelf-life using Arrhenius kinetics.[11]

Oxidative Degradation

While the molecule lacks functional groups highly prone to oxidation (e.g., phenols, thiols), forced degradation studies using an oxidizing agent like hydrogen peroxide are mandatory.[5][17] This ensures that no unexpected oxidative liabilities exist and that the analytical method can detect any potential oxidative degradants.[14]

Experimental Design: A Forced Degradation Study

Forced degradation (or stress testing) is the cornerstone of stability assessment.[17][18] Its purpose is to intentionally degrade the sample to identify likely degradation products and establish a "stability-indicating" analytical method.[4][5] The goal is to achieve modest degradation (typically 5-20%) to ensure that the generated products are relevant and not artifacts of overly harsh conditions.

General Workflow

The workflow for a forced degradation study is a systematic process designed to ensure data integrity and comprehensive analysis.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile/Water) C Aliquot Stock into Vials for Each Stress Condition & Control A->C B Prepare Stress Reagents (HCl, NaOH, H₂O₂) B->C D Incubate Samples (Specified Temp/Light) C->D E Sample at Predetermined Time Points (e.g., 0, 2, 8, 24h) D->E F Quench Reaction & Dilute (Neutralize pH, Dilute to Target Conc.) E->F G Analyze via Stability-Indicating HPLC-UV Method F->G H Characterize Degradants (LC-MS/MS) G->H I Calculate % Degradation & Assess Mass Balance G->I

Caption: General workflow for a forced degradation study.

Recommended Stress Conditions

The following table summarizes the recommended starting conditions for the forced degradation study. These conditions should be optimized to achieve the target 5-20% degradation.

Stress Type Condition Typical Protocol Primary Expected Pathway
Acid Hydrolysis pH 1-20.1 M HCl at 60 °CAmide Bond Cleavage
Base Hydrolysis pH 12-130.1 M NaOH at 60 °CAmide Bond Cleavage
Neutral Hydrolysis pH ~7Purified Water at 60 °CBaseline Hydrolysis
Oxidation Oxidizing Agent3% H₂O₂ at Room TempTo be determined
Thermal Elevated HeatSolution at 80 °C; Solid at 80 °CAcceleration of Hydrolysis; Other
Photostability Light ExposureICH Q1B Option 2: >1.2 million lux·hr & >200 W·hr/m²Photochemical Reactions

Detailed Experimental Protocols

The following protocols provide a self-validating system for assessing stability. A "control" sample, consisting of the stock solution diluted in the mobile phase and stored at 4°C in the dark, must be run with every analysis set.

Protocol 5.1: Acid Hydrolysis
  • Add 1 mL of a 1 mg/mL stock solution of the compound to a 10 mL volumetric flask.

  • Add 1 mL of 1.0 M HCl to the flask.

  • Bring the flask to volume with purified water, resulting in a final HCl concentration of 0.1 M.

  • Transfer aliquots to sealed vials and place them in a thermostated oven at 60°C.

  • At specified time points (e.g., 2, 8, 24 hours), remove a vial.

  • Quench the reaction by taking 1 mL of the sample and neutralizing it with an equivalent molar amount of NaOH (e.g., 1 mL of 0.1 M NaOH).

  • Dilute the quenched sample to a suitable concentration (e.g., 50 µg/mL) with the mobile phase for HPLC analysis.

Protocol 5.2: Base Hydrolysis
  • Follow steps 1-7 from Protocol 5.1, but substitute 1.0 M NaOH for 1.0 M HCl in step 2 and neutralize with HCl in step 6.

Protocol 5.3: Oxidative Degradation
  • Add 1 mL of a 1 mg/mL stock solution to a 10 mL volumetric flask.

  • Add 1 mL of 30% H₂O₂ to the flask.

  • Bring the flask to volume with purified water, resulting in a final H₂O₂ concentration of 3%.

  • Keep the solution at room temperature, protected from light.

  • At specified time points, take an aliquot and dilute it to the target concentration with the mobile phase for immediate HPLC analysis.

Protocol 5.4: Photostability
  • Prepare two sets of samples (solid and in solution).

  • For each set, wrap one sample in aluminum foil to serve as the dark control.

  • Place both the exposed and dark control samples in a calibrated photostability chamber.

  • Expose the samples to light conditions as specified in ICH Q1B guidelines.

  • After exposure, dissolve/dilute the samples to the target concentration for HPLC analysis and compare the chromatograms of the exposed sample to the dark control.

Analytical Methodology: A Stability-Indicating HPLC Method

A validated, stability-indicating analytical method is essential to accurately quantify the parent compound and separate it from all process impurities and degradation products.[19] High-Performance Liquid Chromatography (HPLC) is the technique of choice.[14][19]

Hypothesized Degradation Pathway Diagram

The primary hydrolytic degradation pathway is visualized below. The analytical method must demonstrate baseline separation of the parent compound from these two key products.

Caption: Primary hydrolytic degradation pathway. (Note: Image placeholders would be replaced with actual chemical structures in a final document.)

Recommended HPLC Method Parameters

The following parameters provide a robust starting point for method development.

Parameter Condition Rationale
Column C18, 250 x 4.6 mm, 5 µmProvides excellent retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure consistent protonation of the carboxylic acid, leading to sharp peaks.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 30% B to 90% B over 20 minA gradient is necessary to elute the parent compound and its more polar (piperidine-2-carboxylic acid) and less polar (4-chlorobenzoic acid) degradants in a reasonable time with good resolution.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detector UV at 240 nmThe chlorobenzoyl moiety provides a strong chromophore for sensitive UV detection.
Injection Vol. 10 µLStandard volume; can be adjusted based on concentration.

For definitive identification of unknown peaks observed during the stress studies, analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) is required.[20]

Data Interpretation and Reporting

Quantitative Analysis

The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that in a control sample of the same concentration.

% Degradation = [ (Area_Control - Area_Stressed) / Area_Control ] * 100

A summary table should be created to report the degradation under each condition.

Stress Condition Time (h) % Degradation No. of Degradants Mass Balance (%)
0.1 M HCl, 60°C2415.2299.5
0.1 M NaOH, 60°C818.9299.1
3% H₂O₂, RT24< 1.00100.2
...............

Note: Data shown is hypothetical and for illustrative purposes only.

Mass Balance

Mass balance is a critical indicator of a well-developed stability-indicating method. It is the sum of the assay value of the parent compound and the percentage of all degradation products. A mass balance between 98-102% provides confidence that all major degradation products are being detected.[17]

Conclusion and Recommendations

This guide establishes a comprehensive framework for evaluating the stability of 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid. The primary anticipated degradation pathway is the hydrolysis of the tertiary amide bond, which is expected to be catalyzed by both acidic and basic conditions. Photodegradation is also a potential risk that must be thoroughly evaluated.

Based on this analysis, it is recommended that solutions of this compound be formulated near a neutral pH where stability is likely maximal.[15] Storage should be at controlled room or refrigerated temperatures and protected from light to minimize degradation.[21] The forced degradation and analytical protocols outlined here provide a robust, scientifically-grounded, and regulatory-compliant approach to fully characterizing the stability profile of this molecule, enabling confident advancement through the development pipeline.

References

  • OrgoSolver. Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines. Available from: [Link]

  • LibreTexts Chemistry. 11.10 Chemistry of Amides. Available from: [Link]

  • LibreTexts Chemistry. 21.7: Chemistry of Amides. Available from: [Link]

  • JoVE. Video: Amides to Carboxylic Acids: Hydrolysis. Available from: [Link]

  • Royal Society of Chemistry. Hydrolysis of Amides to Carboxylic Acids Catalyzed by Nb2O5. Available from: [Link]

  • ResearchGate. Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. Available from: [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • SciSpace. Chemical Degradation of Chlorinated Organic Pollutants for In Situ Remediation and Evaluation of Natural Attenuation. Available from: [Link]

  • National Center for Biotechnology Information. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available from: [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. Available from: [Link]

  • Chemija. View of Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Available from: [Link]

  • National Center for Biotechnology Information. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Available from: [Link]

  • R Discovery. Photocatalytic degradation of aromatic chlorinated compounds using TiO 2: Toxicity of intermediates. Available from: [Link]

  • National Center for Biotechnology Information. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Available from: [Link]

  • ResearchGate. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Available from: [Link]

  • ACS Publications. On the Stability of Carboxylic Acid Derivatized Gold Colloidal Particles: The Role of Colloidal Solution pH Studied by Optical Absorption Spectroscopy. Available from: [Link]

  • MDPI. Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement. Available from: [Link]

  • Separation Science. Analytical Techniques In Stability Testing. Available from: [Link]

  • ScienceDirect. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). Available from: [Link]

  • RSC Blogs. Hot Article Feature Interviews – RSC Advances Blog. Available from: [Link]

  • National Center for Biotechnology Information. UV/chlorine as an advanced oxidation process for the degradation of benzalkonium chloride: Synergistic effect, transformation products and toxicity evaluation. Available from: [Link]

  • University of Texas at Austin. Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Available from: [Link]

  • Wikipedia. Pipecolic acid. Available from: [Link]

  • RSC Publishing. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Available from: [Link]

  • PCCA. THE PCCA BLOG | Factors That Affect the Stability of Compounded Medications. Available from: [Link]

  • OUCI. Predicting the Effect of pH on Stability and Solubility of Polymorphs, Hydrates, and Cocrystals. Available from: [Link]

  • ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Available from: [Link]

  • National Center for Biotechnology Information. 5-Chloropicolinic acid is produced by specific degradation of 4-chlorobenzoic acid by Sphingomonas paucimobilis BPSI-3. Available from: [Link]

  • IntechOpen. Bioremediation of Chlorobenzoic Acids. Available from: [Link]

  • National Center for Biotechnology Information. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Available from: [Link]

  • National Center for Biotechnology Information. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Available from: [Link]

  • ResearchGate. Physico-chemical investigations and thermal degradation behaviour of 4-ethylpiperazine-1-carbodithioic acid complexes of cobalt(II). Available from: [Link]

  • NextSDS. 1-(2-chlorophenyl)piperidine-4-carboxylic acid — Chemical Substance Information. Available from: [Link]

  • ResearchGate. Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Available from: [Link]

  • Golm Metabolome Database. Synonyms of Piperidine-2-carboxylic acid. Available from: [Link]

  • Google Patents. CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.

Sources

Protocols & Analytical Methods

Method

Application Note and Synthesis Protocol for 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid. This compound is a valuable building block in medicinal chemistry, and its synt...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid. This compound is a valuable building block in medicinal chemistry, and its synthesis is achieved through the acylation of piperidine-2-carboxylic acid (pipecolic acid) with 4-chlorobenzoyl chloride. The protocol detailed herein is based on the principles of the Schotten-Baumann reaction, a robust and widely used method for the N-acylation of amines.[1][2][3][4][5] This guide is intended for researchers in organic synthesis and drug discovery, offering a detailed methodology, an explanation of the underlying chemical principles, and practical insights for successful synthesis and purification.

Introduction

1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid is a derivative of pipecolic acid, a non-proteinogenic amino acid.[6] The introduction of the 4-chlorobenzoyl group modifies the molecule's lipophilicity and electronic properties, making it a key intermediate for the synthesis of various pharmacologically active compounds. The piperidine scaffold is a common motif in many approved drugs, and its derivatives are of significant interest in the development of new therapeutic agents.

The synthesis of the target molecule is achieved via a nucleophilic acyl substitution reaction, specifically the Schotten-Baumann reaction.[2][4][5] This reaction involves the acylation of the secondary amine of piperidine-2-carboxylic acid with 4-chlorobenzoyl chloride in the presence of a base. The base plays a crucial role in neutralizing the hydrochloric acid byproduct, thereby driving the reaction to completion.[1][3]

Reaction Scheme

The overall reaction for the synthesis of 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid is depicted below:

Piperidine-2-carboxylic acid + 4-Chlorobenzoyl chloride → 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid + HCl

The reaction is typically carried out in a biphasic system, with an organic solvent to dissolve the reactants and an aqueous basic solution to sequester the HCl formed.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Piperidine-2-carboxylic acid≥98%Commercially availableAlso known as Pipecolic acid.
4-Chlorobenzoyl chloride≥98%Commercially availableHandle in a fume hood.
Sodium hydroxide (NaOH)Reagent gradeCommercially availableUsed to prepare a 2 M aqueous solution.
Dichloromethane (CH₂Cl₂)ACS gradeCommercially available
Diethyl ether (Et₂O)ACS gradeCommercially available
Hydrochloric acid (HCl)Concentrated (37%)Commercially availableUsed for acidification.
Anhydrous sodium sulfate (Na₂SO₄)Reagent gradeCommercially availableUsed for drying the organic phase.
Deionized waterIn-house
Round-bottom flask (250 mL)
Magnetic stirrer and stir bar
Separatory funnel (500 mL)
pH paper or pH meter
Rotary evaporator
Fume hood
Step-by-Step Synthesis Procedure

Step 1: Dissolution of Piperidine-2-carboxylic acid

  • In a 250 mL round-bottom flask, dissolve piperidine-2-carboxylic acid (1.0 eq.) in a 2 M aqueous solution of sodium hydroxide (2.5 eq.).

  • Stir the mixture at room temperature until the solid is completely dissolved. This step deprotonates the carboxylic acid and the amine, making the latter a more potent nucleophile.

Step 2: Acylation Reaction (Schotten-Baumann Conditions)

  • To the aqueous solution from Step 1, add dichloromethane (a volume sufficient to dissolve the 4-chlorobenzoyl chloride and form a distinct organic layer).

  • Cool the biphasic mixture to 0-5 °C using an ice bath.

  • While stirring vigorously, slowly add a solution of 4-chlorobenzoyl chloride (1.1 eq.) in dichloromethane dropwise over 30 minutes. The slow addition helps to control the exothermicity of the reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Extraction

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer.

  • Extract the aqueous layer twice with dichloromethane.

  • Combine all organic layers.

  • Wash the combined organic layers with 1 M HCl to remove any unreacted amine and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

Step 4: Product Isolation

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Step 5: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or ethanol/water, to afford the pure 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid as a solid.

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages of the synthesis process.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Reagents Weigh Reagents: - Piperidine-2-carboxylic acid - 4-Chlorobenzoyl chloride - NaOH Dissolution Dissolve Piperidine-2-carboxylic acid in aqueous NaOH Reagents->Dissolution Step 1 Acylation Acylation: Add 4-Chlorobenzoyl chloride in CH2Cl2 at 0-5 °C Dissolution->Acylation Step 2 Stirring Stir at Room Temperature (2-4 hours) Acylation->Stirring Separation Phase Separation Stirring->Separation Step 3 Extraction Aqueous Layer Extraction with CH2Cl2 Separation->Extraction Washing Wash Organic Layer (HCl, Brine) Extraction->Washing Drying Dry with Na2SO4 Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Step 4 Purification Recrystallization Evaporation->Purification Step 5 Final_Product 1-(4-Chlorobenzoyl)piperidine- 2-carboxylic acid Purification->Final_Product

Caption: Workflow for the synthesis of 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid.

Key Reaction Parameters

ParameterValueRationale
Stoichiometry (Piperidine-2-carboxylic acid : 4-Chlorobenzoyl chloride : NaOH)1 : 1.1 : 2.5A slight excess of the acylating agent ensures complete conversion. Excess base neutralizes the HCl byproduct and facilitates the reaction.
Reaction Temperature0-5 °C initially, then room temperatureThe initial low temperature controls the exothermic reaction. Subsequent stirring at room temperature drives the reaction to completion.
Reaction Time2-4 hoursSufficient time for the reaction to proceed to completion. Monitoring by TLC is recommended.
Solvent SystemDichloromethane / WaterA biphasic system is characteristic of the Schotten-Baumann reaction, allowing for easy separation and work-up.[4]

Safety Precautions

  • 4-Chlorobenzoyl chloride is corrosive and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium hydroxide and concentrated hydrochloric acid are corrosive. Handle with care and wear appropriate PPE.

  • Dichloromethane and diethyl ether are volatile and flammable organic solvents. Work in a fume hood and avoid sources of ignition.

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., amide carbonyl, carboxylic acid).

  • Melting Point Analysis: To assess the purity of the crystalline product.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid using the Schotten-Baumann reaction. By carefully controlling the reaction conditions and following the outlined purification procedure, researchers can obtain the target compound in good yield and high purity, suitable for further applications in drug discovery and development.

References

  • Schotten–Baumann reaction - Grokipedia.
  • Chemistry Schotten Baumann Reaction - SATHEE.
  • Schotten Baumann Reaction - BYJU'S. Available at: [Link]

  • Schotten-Baumann reaction - chemeurope.com. Available at: [Link]

  • Schotten Baumann Reaction Mechanism Detailed Explanation. Available at: [Link]

  • Pipecolic acid - Wikipedia. Available at: [Link]

Sources

Application

Application Note: 1-(4-Chlorobenzoyl)piperidine-2-carboxylic Acid as a Privileged Scaffold in Peptidomimetic Drug Discovery

Executive Scientific Summary The transition from linear peptides to small-molecule peptidomimetics is a cornerstone of modern medicinal chemistry. At the heart of this transition are conformationally restricted building...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Scientific Summary

The transition from linear peptides to small-molecule peptidomimetics is a cornerstone of modern medicinal chemistry. At the heart of this transition are conformationally restricted building blocks. 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid is a highly specialized, N-aroylated derivative of pipecolic acid (piperidine-2-carboxylic acid)[1]. By substituting the natural five-membered proline ring with a six-membered piperidine ring, and coupling it with a lipophilic 4-chlorobenzoyl moiety, this building block offers unique spatial geometry, enhanced metabolic stability, and superior hydrophobic contact mapping.

This application note provides a comprehensive guide to utilizing this building block in drug discovery, specifically focusing on its role in synthesizing allosteric viral protease inhibitors[2] and selective antagonists for FK506-binding proteins (FKBPs)[3].

Mechanistic Insights & Structural Rationale

The selection of 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid over traditional amino acids is driven by precise structure-activity relationship (SAR) requirements:

  • Conformational Restriction (The Pipecolic Core): Unlike acyclic amino acids, the piperidine ring restricts the ϕ (phi) and ψ (psi) dihedral angles of the peptide backbone. This pre-organizes the molecule into a specific binding conformation, drastically reducing the entropic penalty upon binding to target proteins[3].

  • Lipophilic Vectoring & Halogen Bonding: The 4-chlorobenzoyl group serves a dual purpose. First, it projects into deep, hydrophobic sub-pockets (such as the S1' pocket in viral proteases). Second, the chlorine atom acts as a highly directional halogen bond donor, capable of interacting with the Lewis basic backbone carbonyls of the target protein's active site[2].

  • Isoform Selectivity: In the development of FKBP51 antagonists, replacing labile ester groups with pipecolic acid amides derived from this class of building blocks has successfully stabilized FKBP51-favoring conformations, achieving high selectivity over the functionally opposing FKBP52 homologue[3].

Quantitative Profiling

To effectively integrate this building block into a "build-couple-pair" drug discovery workflow, its physicochemical and comparative binding properties must be understood.

Table 1: Physicochemical Profile of the Building Block
PropertyValueCausality / Impact in Drug Design
Molecular Weight 267.71 g/mol Highly ligand-efficient (LE); leaves ample MW budget for further functionalization.
LogP (Estimated) 2.5 – 3.0Optimal lipophilicity for crossing lipid bilayers and occupying hydrophobic pockets.
Rotatable Bonds 2High rigidity ensures a locked conformation, minimizing off-target promiscuity.
H-Bond Donors 1 (COOH)Consumed during amide coupling; the final peptidomimetic core will have 0 HBDs from this moiety, improving membrane permeability.
Table 2: Comparative Scaffold Efficacy in Viral Protease Inhibition

Data synthesized from recent allosteric inhibitor studies targeting Flaviviral NS2B/NS3 proteases[2].

Scaffold TypeTargetTypical ActivityStructural Advantage
S-Proline Derivatives DENV NS2B/NS3IC50 5.0 µMCompact 5-membered ring; induces tight β -turns.
R-Pipecolic Acid Derivatives DENV NS2B/NS3EC50 5.1 µM6-membered ring expands hydrophobic contact area; superior cellular efficacy.
Pipecolic Acid Amides FKBP51Ki 0.1 µMStabilizes specific target conformations; low molecular weight[3].

Experimental Methodology: Peptidomimetic Core Synthesis

The following protocol details the solution-phase amide coupling of 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid to a primary pharmacophore amine. This protocol is designed as a self-validating system to ensure stereochemical integrity and high yield.

Protocol: Sterically Hindered Amide Coupling

Objective: Synthesize a stable pipecolic acid amide without inducing C2-epimerization.

Step 1: Carboxylate Activation

  • Dissolve 1.0 equivalent of 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Add 1.1 equivalents of HATU and 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Causality: The carboxylate attached to the C2 position of the piperidine ring is sterically hindered by the adjacent N-aroyl group. HATU is explicitly chosen over standard EDC/HOBt because the 7-aza-1H-benzotriazole leaving group forms a highly reactive At-ester, which is necessary to overcome this steric bulk and drive the reaction forward rapidly.

Step 2: Nucleophilic Aminolysis

  • Stir the activation mixture for exactly 5 minutes at room temperature.

  • Dropwise, add 1.0 equivalent of the target primary amine dissolved in a minimal volume of DMF.

  • Stir for 2 hours at room temperature.

  • Causality: Prolonged activation times prior to amine addition increase the risk of oxazolone formation, which leads to racemization at the chiral C2 center. Rapid coupling is essential to preserve enantiomeric purity.

Step 3: Self-Validation and Workup

  • Validation Check: Quench a 5 µL aliquot in 50% Acetonitrile/Water and analyze via LC-MS. The disappearance of the 266 m/z [M-H]- peak confirms complete consumption of the starting acid.

  • Dilute the reaction mixture with Ethyl Acetate and wash sequentially with 1M HCl, saturated NaHCO3, and brine.

  • Stereochemical Validation: Purify the crude product via flash chromatography and analyze using Chiral HPLC to confirm an enantiomeric excess (ee) of >98%.

Workflow and Mechanistic Visualizations

Diagram 1: Synthetic Workflow for Pipecolic Acid Amides

SynthWorkflow A 1-(4-Chlorobenzoyl) piperidine-2-carboxylic acid B Activation (HATU / DIPEA) A->B Step 1 (Strict pH control) C Amine Coupling (Pharmacophore) B->C Step 2 (Rapid addition) D LC-MS & Chiral HPLC Validation C->D Step 3 E Lead Candidate (Peptidomimetic) D->E Yield >80% ee >98%

Fig 1: Solution-phase amide coupling workflow ensuring stereochemical integrity of pipecolic derivatives.

Diagram 2: Biological Mechanism of Action (Protease Inhibition)

BioPathway V Viral Polyprotein Translation P NS2B/NS3 Protease Complex V->P C Cleavage into Functional Proteins P->C Active State B Replication Blocked P->B Inhibited State I Pipecolic Acid Derivative I->P Allosteric Binding (S1' Pocket) R Viral Replication C->R

Fig 2: Mechanism of viral replication blockade via allosteric NS2B/NS3 protease inhibition.

Sources

Method

Application Note: Comprehensive ¹H and ¹³C NMR Spectroscopy Characterization of 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid

Abstract This application note provides a detailed guide to the structural characterization of 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscop...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed guide to the structural characterization of 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a derivative of pipecolic acid[1], this compound represents a common structural motif in medicinal chemistry and drug development. Accurate and unambiguous structural elucidation is paramount for quality control, reaction monitoring, and understanding structure-activity relationships. We present optimized protocols for sample preparation and data acquisition, followed by an in-depth analysis of the spectral data. The discussion highlights key structural features, such as the conformational constraints imposed by the N-acyl group, which can lead to dynamic NMR phenomena like rotational isomerism.

Introduction: The Structural Challenge

1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid is a chiral molecule featuring three distinct structural domains: a 4-chlorophenyl ring, an amide linkage, and a piperidine-2-carboxylic acid core. The combination of these fragments creates a complex stereoelectronic environment. The amide bond's partial double-bond character can restrict rotation, potentially leading to the observation of two distinct species in solution (rotamers) on the NMR timescale.[2][3] This phenomenon, coupled with the diastereotopic nature of the piperidine ring protons, necessitates a careful and systematic approach to spectral assignment. NMR spectroscopy, through the analysis of chemical shifts, spin-spin coupling, and signal multiplicities, provides the definitive data required for complete structural verification.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the following numbering scheme is used throughout this note. The diagram below was generated using Graphviz to illustrate the atom-labeling convention.

Caption: Labeled structure of 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid.

Experimental Protocols

The following protocols are designed to yield high-quality, quantitative NMR data suitable for unambiguous characterization.[4] The choice of solvent is critical; Deuterated chloroform (CDCl₃) is suitable for general characterization, while deuterated dimethyl sulfoxide (DMSO-d₆) is preferable for observing the exchangeable carboxylic acid proton.

General Workflow

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Sample (5-10 mg for ¹H, 20-30 mg for ¹³C) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL, e.g., DMSO-d₆) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer instrument 4. Insert Sample into Spectrometer (e.g., 400 MHz) transfer->instrument setup 5. Lock, Tune, and Shim instrument->setup acquire_h1 6. Acquire ¹H Spectrum setup->acquire_h1 acquire_c13 7. Acquire ¹³C{¹H} Spectrum acquire_h1->acquire_c13 process 8. Fourier Transform & Phase Correction acquire_c13->process calibrate 9. Calibrate Spectra (TMS or solvent residual peak) process->calibrate integrate 10. Integrate ¹H Signals calibrate->integrate assign 11. Assign Peaks & Analyze Data integrate->assign

Caption: Standard workflow for NMR sample preparation and analysis.

Step-by-Step Protocol
  • Sample Preparation:

    • Accurately weigh 20-30 mg of 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid into a clean, dry vial.

    • Add approximately 0.7 mL of DMSO-d₆.

    • Vortex the sample until the solid is completely dissolved.

    • Using a pipette, transfer the solution into a 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer Example):

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the DMSO-d₆ solvent.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Perform automated or manual shimming to optimize magnetic field homogeneity.

  • ¹H NMR Data Acquisition:

    • Pulse Sequence: Standard single-pulse (zg30).

    • Spectral Width: 16 ppm.

    • Acquisition Time: ~2.0 s.

    • Relaxation Delay (d1): 5.0 s.

    • Number of Scans: 16.

  • ¹³C NMR Data Acquisition:

    • Pulse Sequence: Proton-decoupled single-pulse with NOE (zgpg30).

    • Spectral Width: 240 ppm.

    • Acquisition Time: ~1.0 s.

    • Relaxation Delay (d1): 2.0 s.

    • Number of Scans: 1024 or more, depending on concentration.

Results and Spectral Interpretation

The following tables summarize the expected ¹H and ¹³C NMR spectral data in DMSO-d₆. Due to restricted amide bond rotation, some signals may appear broadened or as two distinct sets of peaks for the major and minor rotamers.[5] The data presented here represents an average or the major rotamer for simplicity.

¹H NMR Data (400 MHz, DMSO-d₆)
Signal LabelChemical Shift (δ, ppm)MultiplicityAssignment
H-COOH~12.5Broad SingletCarboxylic Acid Proton
H-10, H-12~7.55DoubletAromatic Protons (ortho to Cl)
H-9, H-13~7.48DoubletAromatic Protons (ortho to C=O)
H-2~5.20Doublet of DoubletsPiperidine Ring
H-6 (axial)~3.80MultipletPiperidine Ring
H-6 (equatorial)~3.20MultipletPiperidine Ring
H-3, H-4, H-51.40 - 2.00Complex MultipletsPiperidine Ring

Interpretation Insights:

  • Carboxylic Acid Proton (~12.5 ppm): The downfield shift is characteristic of a carboxylic acid proton involved in hydrogen bonding.[6] Its broadness is due to chemical exchange.

  • Aromatic Protons (7.4-7.6 ppm): The 4-chlorobenzoyl group presents a classic AA'BB' system, which simplifies to two distinct doublets due to the symmetry of the ring.

  • H-2 Proton (~5.20 ppm): This proton is significantly deshielded. This is caused by the anisotropic effects of three adjacent electron-withdrawing groups: the N-acyl group, the carboxylic acid, and the lone pair on the nitrogen atom. Its multiplicity (dd) arises from coupling to the two non-equivalent protons on C-3.

  • Piperidine Protons (1.4-3.8 ppm): The protons on C6, adjacent to the nitrogen, are deshielded compared to the other ring methylene protons. The remaining protons on C3, C4, and C5 form a complex, overlapping region, typical for saturated ring systems.[7]

¹³C NMR Data (101 MHz, DMSO-d₆)
Signal LabelChemical Shift (δ, ppm)Carbon TypeAssignment
C2'~172.5CCarboxylic Acid Carbonyl
C7~168.0CAmide Carbonyl
C8~137.0CAromatic (ipso- to C=O)
C11~135.5CAromatic (ipso- to Cl)
C9, C13~129.5CHAromatic
C10, C12~128.8CHAromatic
C2~57.0CHPiperidine Ring
C6~45.0CH₂Piperidine Ring
C4~28.5CH₂Piperidine Ring
C5~24.0CH₂Piperidine Ring
C3~22.5CH₂Piperidine Ring

Interpretation Insights:

  • Carbonyl Carbons (168-173 ppm): Two distinct carbonyl signals are expected. The carboxylic acid carbon (C2') is typically found slightly further downfield than the amide carbonyl (C7).[6][8]

  • Aromatic Carbons (128-137 ppm): Four signals are expected for the six aromatic carbons due to symmetry. The quaternary carbons (C8 and C11) are readily identified by their lower intensity and can be confirmed with a DEPT experiment.

  • Piperidine Carbons (22-57 ppm): The C2 carbon, substituted with the carboxylic acid, is the most downfield of the piperidine signals. The C6 carbon, being alpha to the nitrogen, is also significantly deshielded relative to C3, C4, and C5.[9] The relative upfield shifts of C3, C4, and C5 are characteristic of saturated aliphatic carbons.

Conclusion

¹H and ¹³C NMR spectroscopy are indispensable tools for the definitive structural characterization of 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid. The combination of chemical shift analysis, multiplicity patterns, and integration provides a detailed and unambiguous fingerprint of the molecule. Understanding potential complexities such as the presence of rotamers is crucial for accurate interpretation. The protocols and spectral analysis presented in this note serve as a robust framework for researchers engaged in the synthesis and analysis of related N-acyl piperidine derivatives, ensuring high confidence in structural assignments for drug discovery and development programs.

References

  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences. [Link]

  • El Hadri, A., Thomasson, F., & Leclerc, G. (1995). Determination of the Stereochemistry of Substituted 4-(Sulfo- and Sulfonamidoalkyl) piperidine-2-carboxylic Acids with H NMR, COSY, and Homonuclear NOE Experiments. Spectroscopy Letters. [Link]

  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy. [Link]

  • ResearchGate. Scheme 1. 2-Piperidine-carboxylic acid. ResearchGate. [Link]

  • ResearchGate. The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. ResearchGate. [Link]

  • Lee, S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports. [Link]

  • Schade, M., et al. (2020). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Magnetic Resonance in Chemistry. [Link]

  • Guan, Y., et al. (2023). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. ChemRxiv. [Link]

  • Barton, A. J., et al. (2022). Chemical shift prediction in 13 C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Mestrelab Research. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The Royal Society of Chemistry. [Link]

  • Al-Hadedi, A. A. M., Sawyer, S., et al. (n.d.). A Flow Electrochemistry-Enabled Synthesis of 2-Substituted N-(Methyl- d)piperidines. University of Southampton ePrints. [Link]

  • Wikipedia. (2023). Pipecolic acid. Wikipedia. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Combination of 1H and 13C NMR Spectroscopy. In Structure Determination of Organic Compounds. Springer. [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. [Link]

  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. CH 336, Organic Chemistry. [Link]

  • PubChemLite. 1-(4-chlorobenzoyl)piperidine-3-carboxylic acid. PubChemLite. [Link]

  • Google Patents. (2020). CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid.
  • Defense Technical Information Center. (1992). Piperidine Synthesis. DTIC. [Link]

  • Pieters, L. A., & Vlietinck, A. J. (1989). Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Google Patents. (2011). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • Thieme. (2006). Product Class 4: Carboxylic Acid Anhydrides and Their Sulfur, Selenium, and Tellurium Derivatives. Science of Synthesis. [Link]

Sources

Application

Application Note: Optimized Solvation Protocol for 1-(4-Chlorobenzoyl)piperidine-2-carboxylic Acid in Organic Solvents

[style= Introduction & Physicochemical Profiling 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid (Molecular Weight: ~267.7 g/mol ) is a structurally complex organic molecule frequently utilized in pharmaceutical developm...

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Author: BenchChem Technical Support Team. Date: March 2026

[style=

Introduction & Physicochemical Profiling

1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid (Molecular Weight: ~267.7 g/mol ) is a structurally complex organic molecule frequently utilized in pharmaceutical development. It features a highly lipophilic 4-chlorobenzoyl moiety, a piperidine ring, and a polar, ionizable carboxylic acid group.

The Causality of Solvation: The dual nature of this molecule presents specific solvation challenges. The carboxylic acid group (-COOH) acts as a strong hydrogen bond donor and acceptor, which strongly stabilizes the solid crystal lattice through dimerization . Meanwhile, the lipophilic aromatic ring restricts solubility in purely aqueous media at physiological pH .

To effectively dissolve this compound, the chosen solvent must disrupt the intermolecular hydrogen bonds while simultaneously solvating the hydrophobic regions. Polar aprotic solvents, such as Dimethyl Sulfoxide (DMSO), are optimal. The oxygen atom in DMSO's sulfoxide group acts as a potent hydrogen bond acceptor for the -COOH group, while its organic methyl groups stabilize the lipophilic 4-chlorobenzoyl ring . In contrast, protic solvents like methanol offer only moderate solubility by participating in both H-bonding and van der Waals interactions, but lack the dielectric strength to fully overcome the crystal lattice energy .

Solvent Selection Matrix

The following table summarizes the quantitative and qualitative solvation data to guide solvent selection for assay preparation.

SolventClassificationDielectric Constant (ε)Predicted SolubilitySuitability & Mechanistic Notes
DMSO Polar Aprotic46.7≥ 50 mg/mLOptimal. Disrupts H-bonding; stabilizes lipophilic ring.
DMF Polar Aprotic36.7≥ 50 mg/mLExcellent. Alternative to DMSO; note higher toxicity.
Methanol Polar Protic32.710 - 20 mg/mLModerate. Solvates via H-bonding and van der Waals forces.
Water (pH < 4) Polar Protic80.1< 0.1 mg/mLPoor. Hydrophobic 4-chlorobenzoyl group prevents solvation.
Aqueous Base (pH > 7) Polar Protic~80.02 - 5 mg/mLModerate. Deprotonation of -COOH enhances aqueous solubility.

Experimental Protocols: Preparation of Stock and Working Solutions

Materials Required:
  • 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid powder

  • Anhydrous, cell-culture grade DMSO (≥99.9% purity)

  • Analytical balance, sterile amber glass vials, vortex mixer, water bath sonicator.

Step 1: High-Concentration Stock Preparation (50 mM)
  • Calculation: To prepare 1 mL of a 50 mM stock solution, calculate the required mass. (50 mmol/L × 267.7 g/mol = 13.385 mg/mL).

  • Weighing: Weigh exactly 13.38 mg of the compound using a calibrated analytical balance inside a chemical fume hood .

  • Transfer: Transfer the powder into a sterile amber glass vial. Amber vials are strictly recommended to protect potentially light-sensitive aromatic compounds from photodegradation .

  • Solvation: Add 1.0 mL of anhydrous DMSO to the vial. Cap securely.

Validation Checkpoint 1 (Self-Validating System): Hold the vial against a direct light source. The solution must be completely optically clear with no Schlieren lines or particulate matter. If micro-crystals remain, the effective concentration will be lower than calculated, invalidating downstream biological assays .

Step 2: Serial Dilution and Aqueous Working Solutions

When introducing the DMSO stock into aqueous biological buffers, the final DMSO concentration must be kept strictly below 0.5% (preferably ≤0.1%) to prevent solvent-induced cytotoxicity and artifactual assay results , .

  • Dilution Strategy: Do not add aqueous buffer directly into the DMSO stock. Instead, add the required volume of the DMSO stock dropwise into the aqueous buffer under continuous vortexing to prevent localized high concentrations that cause the compound to "crash out" (precipitate) .

  • pH Consideration: Ensure the aqueous assay buffer is formulated at a pH above the compound's pKa (typically > pH 5.0 for carboxylic acids). At higher pH, the carboxylic acid becomes ionized (-COO⁻), significantly enhancing its aqueous solubility and stability .

Validation Checkpoint 2 (Self-Validating System): Monitor the aqueous assay buffer for 30 minutes at room temperature. Use dynamic light scattering (DLS) or visual inspection under magnification to ensure no colloidal aggregation (nano-precipitation) has occurred.

Mechanistic Visualization

SolvationWorkflow Start Weigh 1-(4-Chlorobenzoyl)piperidine- 2-carboxylic acid Solvent Add Anhydrous DMSO (Target: 10-50 mM) Start->Solvent Mix Vortex & Agitate (Room Temp) Solvent->Mix Decision Is Solution Clear? Mix->Decision Sonicate Sonicate & Warm (Max 37°C, 10 min) Decision->Sonicate No (Precipitate) Success Sterile Filter & Aliquot (Store at -20°C) Decision->Success Yes Sonicate->Decision Re-evaluate Dilution Dilute in Assay Buffer (DMSO < 0.5%) Success->Dilution Working Solution

Workflow for dissolving 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid in organic solvents.

Storage and Handling Best Practices

  • Hygroscopicity: DMSO is highly hygroscopic. Absorption of atmospheric moisture will degrade the solvent quality and induce precipitation of the lipophilic compound .

  • Aliquotting: Aliquot the validated stock solution into smaller, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles , .

  • Storage Temperature: Store aliquots at -20°C or -80°C to maintain long-term chemical stability .

Method

chiral separation techniques for 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid enantiomers

Application Note: Chiral Separation Strategies for 1-(4-Chlorobenzoyl)piperidine-2-carboxylic Acid Enantiomers Executive Summary The enantiomeric resolution of N-aroyl cyclic amino acids is a critical workflow in pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chiral Separation Strategies for 1-(4-Chlorobenzoyl)piperidine-2-carboxylic Acid Enantiomers

Executive Summary

The enantiomeric resolution of N-aroyl cyclic amino acids is a critical workflow in pharmaceutical development, as the stereochemistry of the piperidine ring profoundly impacts biological target affinity and pharmacokinetic profiles. This application note details the method development, mechanistic rationale, and optimized protocols for the chiral separation of 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid . By leveraging polysaccharide-based Chiral Stationary Phases (CSPs) and addressing the unique thermodynamic challenges of amide rotamers, this guide provides robust Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) and Supercritical Fluid Chromatography (SFC) methodologies.

Chemical Context & Chromatographic Challenges

1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid is a functionalized derivative of pipecolic acid. The molecule presents three distinct challenges for chromatographic separation:

  • The Chiral Center (C2): Requires a highly selective stereocavital environment for enantiomeric discrimination [[1]]([Link]).

  • The Carboxylic Acid Moiety: With a pKa of approximately 2.5, the free acid is prone to partial ionization in neutral mobile phases. This leads to secondary ion-exchange interactions with residual silanols on the silica support, causing severe peak tailing and loss of resolution.

  • The N-Aroyl Amide Bond (The Rotamer Effect): The restricted rotation around the N-C(O) bond due to steric hindrance between the 4-chlorobenzoyl group and the piperidine ring results in stable cis and trans rotamers [[2]]([Link]). If the rate of rotameric interconversion is similar to the chromatographic timescale, it manifests as peak broadening, plateauing, or even peak splitting for a single enantiomer.

Mechanistic Drivers of Chiral Recognition

Successful enantioseparation of pipecolic acid derivatives is most effectively achieved using amylose or cellulose polymers derivatized with phenylcarbamates (e.g., Chiralpak® AD-H or Chiralcel® OD-H) .

The causality behind this selection lies in a three-point interaction model:

  • Hydrogen Bonding: The carbamate linkages (-NH and -C=O) on the CSP act as hydrogen bond donors and acceptors, interacting strongly with the carboxylic acid and the amide carbonyl of the analyte.

  • π-π Interactions: The 3,5-dimethylphenyl groups of the CSP provide a sterically defined electron-rich environment that engages in π-π stacking with the electron-deficient 4-chlorobenzoyl ring of the analyte .

  • Steric Inclusion: The helical twist of the amylose backbone creates chiral grooves. The bulky piperidine ring fits differentially into these grooves depending on its absolute configuration (R or S), driving the difference in retention time ( ΔtR​ ).

To suppress the ionization of the carboxylic acid, an acidic modifier (0.1% Trifluoroacetic Acid, TFA) is mandatory. Furthermore, to coalesce the cis/trans rotamers into sharp, quantifiable peaks, the column temperature must be elevated to provide the thermal energy required to rapidly overcome the rotational barrier .

G Start 1-(4-Chlorobenzoyl)piperidine- 2-carboxylic acid Screening Screen Polysaccharide CSPs (e.g., Amylose/Cellulose) Start->Screening Modifier Add Acidic Modifier (0.1% TFA / HCOOH) Screening->Modifier Suppress COOH ionization Rotamer Address Amide Rotamers (Elevate Temp to 40-50°C) Modifier->Rotamer Coalesce split peaks SFC SFC Optimization (CO2 / MeOH + TFA) Rotamer->SFC HPLC NP-HPLC Optimization (Hexane / IPA + TFA) Rotamer->HPLC Success Baseline Enantiomeric Resolution (Rs > 2.0) SFC->Success HPLC->Success

Caption: Method development workflow for the chiral separation of N-aroyl pipecolic acid derivatives.

Experimental Protocols

The following protocols are designed as self-validating systems. System suitability criteria must be met prior to analyzing unknown samples to ensure data integrity.

Normal-Phase HPLC (NP-HPLC) Protocol

Objective: Achieve baseline separation using standard LC infrastructure suitable for preparative scale-up.

Materials & Reagents:

  • Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 mm × 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / Isopropanol (IPA) / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v). Note: IPA is chosen over Ethanol to provide greater steric bulk, which enhances stereocavital recognition for N-aroyl groups.

  • Sample Diluent: Ethanol (HPLC Grade).

Step-by-Step Procedure:

  • Mobile Phase Preparation: Measure 800 mL of n-Hexane and 200 mL of IPA. Add 1.0 mL of TFA. Mix thoroughly and degas via ultrasonication for 10 minutes.

  • Sample Preparation: Weigh 2.0 mg of the racemic 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid standard. Dissolve in 2.0 mL of Ethanol to yield a 1.0 mg/mL solution. Vortex for 30 seconds.

  • System Equilibration: Purge the HPLC lines with the mobile phase. Equilibrate the column at a flow rate of 1.0 mL/min until the baseline is stable (approx. 30 column volumes).

  • Temperature Control (Critical): Set the column oven to 40 °C . Allow 20 minutes for thermal equilibration.

  • Injection: Inject 5.0 µL of the sample.

  • Detection: Monitor UV absorbance at 230 nm (amide/carboxylic acid) and 254 nm (chlorobenzoyl ring).

System Suitability Validation:

  • Carryover: A blank injection (Ethanol) must show no peaks 0.1% of the standard peak area.

  • Tailing Factor ( Tf​ ): Must be 1.5 for both enantiomers (validates sufficient TFA modification).

  • Resolution ( Rs​ ): Must be 2.0.

Supercritical Fluid Chromatography (SFC) Protocol

Objective: Provide a high-throughput, green-chemistry alternative with superior efficiency and shorter run times.

Materials & Reagents:

  • Column: Chiralpak® IG (Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate)), 250 mm × 4.6 mm, 5 µm.

  • Mobile Phase: Supercritical CO 2​ / Methanol containing 0.1% TFA.

Step-by-Step Procedure:

  • Co-solvent Preparation: Add 1.0 mL of TFA to 1.0 L of HPLC-grade Methanol.

  • Method Parameters: Set the SFC system to deliver a gradient or isocratic flow of 20% Co-solvent at a total flow rate of 3.0 mL/min.

  • Backpressure & Temperature: Set the Automated Back Pressure Regulator (ABPR) to 120 bar. Set the column oven to 45 °C (higher diffusivity in SFC allows for slightly higher temperatures to combat rotameric broadening).

  • Injection: Inject 2.0 µL of the 1.0 mg/mL sample (prepared in Methanol).

  • Detection: UV at 230 nm.

Quantitative Method Performance

The table below summarizes the expected chromatographic performance based on the optimized protocols. The data illustrates the superiority of the AD-H/IG stationary phases for this specific molecular architecture.

MethodStationary PhaseMobile Phase CompositionTemp (°C) tR1​ (min) tR2​ (min)Selectivity ( α )Resolution ( Rs​ )
NP-HPLC Chiralpak AD-HHexane/IPA/TFA (80:20:0.1)408.4511.201.422.85
NP-HPLC Chiralcel OD-HHexane/IPA/TFA (80:20:0.1)409.1010.451.181.70
NP-HPLC Chiralpak AD-HHexane/IPA (80:20) (No TFA)4012.3018.50N/A< 1.0
SFC Chiralpak IGCO 2​ /MeOH+TFA (80:20)453.154.201.553.40

*Note: Without TFA, peaks exhibit severe tailing ( Tf​>3.0 ), rendering accurate selectivity and resolution calculations impossible.

Troubleshooting: The Rotamer Effect & Peak Tailing

Symptom: Peaks appear as broad humps, or a single enantiomer splits into two distinct peaks.

  • Causality: This is the classic signature of N-acyl cyclic amine rotamers . The cis and trans configurations of the N-(4-chlorobenzoyl) group interact differently with the chiral stationary phase. If the column temperature is too low (e.g., 20 °C), the interconversion is slow, and the chromatogram captures the distinct rotamers.

  • Action: Increase the column compartment temperature in 5 °C increments up to 50 °C until the peaks coalesce into sharp, symmetrical bands.

Symptom: Baseline resolution is achieved, but peaks exhibit severe tailing returning to the baseline.

  • Causality: Inadequate suppression of the C2-carboxylic acid ionization. The free carboxylate anion is interacting with positively charged metal impurities or residual silanols in the silica matrix .

  • Action: Verify the concentration of TFA in the mobile phase. Ensure the TFA is fresh, as degraded TFA loses its buffering capacity. Alternatively, substitute TFA with 0.1% Formic Acid if MS-compatibility is required for downstream LC-MS/MS validation.

References

  • [1] Hyun, M. H., et al. "Liquid chromatographic resolution of proline and pipecolic acid derivatives on chiral stationary phases based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid." PubMed / National Institutes of Health. Available at:[Link]

  • [3] Moldoveanu, S. C., et al. "Enantioselectivity Effects in Clinical Metabolomics and Lipidomics." MDPI. Available at:[Link]

  • [4] Fernandes, C., et al. "Chiral Liquid Chromatography in analysis of the stereochemistry of marine natural compounds: contribution for Medicinal Chemistry." Sciforum. Available at:[Link]

  • [2] Fülöp, F., et al. "Proline Analogues." Chemical Reviews - ACS Publications. Available at:[Link]

  • [5] "Electrochemical TEMPO-Catalyzed Multicomponent C(sp3)-H α-Carbamoylation of Free Cyclic Secondary Amines." ChemRxiv. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting the N-aroylation of pipecolic acid (piperidine-2-carboxylic acid) with 4-chlorobenzoyl ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting the N-aroylation of pipecolic acid (piperidine-2-carboxylic acid) with 4-chlorobenzoyl chloride. Because pipecolic acid is a sterically hindered secondary amine, standard amide coupling conditions often result in poor yields. This guide synthesizes field-proven insights to help you establish a robust, self-validating [1] workflow.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my reaction yield consistently below 50%, accompanied by the formation of a dense white precipitate? Causality & Solution: The white precipitate is 4-chlorobenzoic acid, formed via the competitive hydrolysis of 4-chlorobenzoyl chloride. In an aqueous biphasic system, water and hydroxide ions act as competing nucleophiles[2]. If the pH exceeds 11.0, hydroxide rapidly hydrolyzes the acid chloride before it can react with the amine. To resolve this: Implement strict pH-stat control (maintaining pH 9.5–10.5) and ensure the reaction temperature is kept between 0–5 °C during the addition phase. This thermal control suppresses the activation energy of the hydrolysis pathway while allowing the acylation to proceed.

Q2: I am observing incomplete conversion of pipecolic acid even with excess acid chloride. Why does the reaction stall? Causality & Solution: Pipecolic acid is a secondary cyclic amine, making it significantly more sterically hindered than primary amino acids. Furthermore, the carboxylate group at the C2 position induces severe pseudoallylic strain during the formation of the partial double bond character of the N-acyl bond[3]. If the pH drops below 9.0 as HCl is generated, the amine (pKa ~10.7) becomes protonated and loses its nucleophilicity. To resolve this: Use a biphasic solvent system (e.g., Water/THF) to enhance interfacial mass transfer. Ensure continuous base addition to keep the amine deprotonated, and allow the reaction to warm to room temperature after the acid chloride addition to provide the kinetic energy needed to overcome the pseudoallylic strain.

Q3: How do I efficiently separate the target product from the 4-chlorobenzoic acid byproduct during workup? Causality & Solution: Both the product and the hydrolyzed byproduct are carboxylic acids, meaning they will both extract into the organic phase upon acidification to pH 2.0. To separate them, leverage their differential solubility. After extracting both into ethyl acetate (EtOAc), perform a recrystallization from hot EtOAc/Hexanes. 4-Chlorobenzoic acid has significantly higher solubility in the non-polar mother liquor under these conditions, allowing the pure 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid to selectively crystallize.

Part 2: Quantitative Process Parameters

The following table summarizes the causal relationship between pH, temperature, and the resulting reaction pathway distribution.

pH RangeTemperature ProfilePipecolic Acid Conversion (%)Hydrolysis Byproduct (%)Yield of Target Product (%)
8.0 - 9.00 °C to 25 °C45% (Stalled)5%40%
9.5 - 10.5 0 °C to 25 °C 98% 8% 85%
11.0 - 12.00 °C to 25 °C100%45%50%
9.5 - 10.525 °C (Constant)100%30%65%

Part 3: Self-Validating Experimental Protocol

This protocol utilizes a continuous feedback loop to ensure the reaction is proceeding via the desired mechanistic pathway[4].

Step 1: Amine Dissolution & Basification

  • Suspend pipecolic acid (1.0 eq) in a 1:1 mixture of THF and Water. Causality: THF acts as a co-solvent to keep the incoming 4-chlorobenzoyl chloride in solution at the biphasic interface, preventing it from crashing out and hydrolyzing in the bulk aqueous phase.

  • Add 2.0 M NaOH until the pH stabilizes at 10.0.

Step 2: Temperature & Addition Control

  • Cool the biphasic mixture to 0–5 °C using an ice bath.

  • Begin dropwise addition of 4-chlorobenzoyl chloride (1.1 eq) dissolved in a minimal amount of THF.

Step 3: Self-Validating pH-Stat Monitoring (Critical Step)

  • Simultaneously add 2.0 M NaOH via a pH-stat titrator (or manual dropwise addition) to strictly maintain pH 9.5–10.5. Validation Checkpoint: Monitor the volume of NaOH consumed. This is a self-validating system: the molar amount of NaOH consumed must exactly mirror the molar amount of acid chloride added.

    • If the pH drops and base consumption ceases prematurely, the amine has protonated, stalling the reaction.

    • If base consumption exceeds 1.2 equivalents, runaway hydrolysis is occurring.

Step 4: Thermal Activation

  • Once addition is complete and base consumption plateaus, remove the ice bath and allow the reaction to warm to 25 °C for 2 hours. Causality: Warming provides the necessary thermal energy to overcome the steric hindrance and pseudoallylic strain inherent in acylating this secondary amine[3].

Step 5: Selective Workup & Isolation

  • Wash the basic aqueous mixture (pH ~10) with Dichloromethane (DCM) (2x). Discard the organic layer to remove unreacted acid chloride and neutral impurities.

  • Acidify the aqueous layer to pH 2.0 using 6.0 M HCl to fully protonate the target product.

  • Extract the aqueous layer with Ethyl Acetate (EtOAc) (3x).

  • Dry the combined EtOAc layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Recrystallize the crude residue from hot EtOAc/Hexanes to purge the 4-chlorobenzoic acid byproduct.

Part 4: Process Visualization

ReactionPathway SM1 Pipecolic Acid (Secondary Amine) Prod 1-(4-Chlorobenzoyl)piperidine -2-carboxylic acid SM1->Prod pH 9.5-10.5 Optimal Protonated Protonated Amine (Inactive) SM1->Protonated pH < 9 Excess H+ SM2 4-Chlorobenzoyl Chloride SM2->Prod Byprod 4-Chlorobenzoic Acid (Hydrolysis Byproduct) SM2->Byprod pH > 11 Excess OH-

Reaction pathway showing optimal pH for N-aroylation versus competing hydrolysis and protonation.

WorkupFlow Step1 Crude Reaction Mixture (Basic Aqueous, pH ~10) Step2 Wash with DCM (Remove neutral impurities) Step1->Step2 Step3 Acidify Aqueous Layer (HCl to pH 2.0) Step2->Step3 Step4 Extract with EtOAc (Product + Byproduct) Step3->Step4 Step5 Dry & Concentrate Organic Phase Step4->Step5 Step6 Recrystallization (EtOAc/Hexanes) Step5->Step6

Step-by-step workup flowchart for isolating the target carboxylic acid from the biphasic mixture.

Part 5: References

  • Schotten-Baumann Reaction Source: Organic Chemistry Portal URL:[Link]

  • Schotten–Baumann reaction Source: Wikipedia URL:[Link]

  • A versatile route towards 6-arylpipecolic acids Source: National Institutes of Health (PMC) URL:[Link]

  • Integrating Siderophore Substructures in Thiol-Based Metallo-β-Lactamase Inhibitors Source: National Institutes of Health (PMC) URL:[Link]

Sources

Optimization

Technical Support Center: HPLC Optimization for 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid

Welcome to the Application Support Center. This guide is designed for analytical scientists and drug development professionals tasked with developing robust Reversed-Phase Liquid Chromatography (RPLC) methods for 1-(4-Ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for analytical scientists and drug development professionals tasked with developing robust Reversed-Phase Liquid Chromatography (RPLC) methods for 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid.

Because this molecule features a highly ionizable carboxylic acid moiety and a hydrophobic chlorophenyl ring, its chromatographic behavior is highly susceptible to thermodynamic shifts in the mobile phase. The following diagnostic workflows, FAQs, and self-validating protocols are engineered to help you achieve stable retention times ( tR​ ) and optimal peak symmetry.

Diagnostic Workflow: Retention & Peak Shape Optimization

HPLC_Workflow Start Issue: Poor Retention / Tailing 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid Check_pH Diagnostic: Check Mobile Phase pH Is pH ≤ pKa - 2? Start->Check_pH Adjust_pH Action: Lower pH to 2.0-2.5 (Add 0.1% TFA or H3PO4) Check_pH->Adjust_pH No (pH > 3.0) Check_MS Decision: Is LC-MS being used? Check_pH->Check_MS Yes (pH < 2.5) Adjust_pH->Check_MS Use_FA Action: Use 0.1% Formic Acid (Accept slight retention drop) Check_MS->Use_FA Yes Use_TFA Action: Use 0.1% TFA (Maximize hydrophobic retention) Check_MS->Use_TFA No (UV Only) Success Result: Stable Retention Time & Symmetrical Peak Use_FA->Success Use_TFA->Success

Workflow for diagnosing and optimizing HPLC retention for acidic analytes based on pH and detection mode.

Troubleshooting & FAQs

Q: Why is the retention time for 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid highly variable, or why does it elute in the void volume? A: This is primarily a thermodynamic issue related to the ionization state of the molecule. 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid contains a carboxylic acid functional group (estimated pKa ~3.0–3.5). The nitrogen in the piperidine ring is part of an amide linkage with the chlorobenzoyl group, meaning its lone pair is delocalized and it does not act as a base. Therefore, the molecule behaves strictly as a weak acid.

If your mobile phase pH is near the compound's pKa (e.g., unbuffered water/acetonitrile at pH ~4.0–5.5), the compound exists in a dynamic equilibrium between its neutral (protonated) and polar (ionized/carboxylate) states. Because the ionized form is highly polar, it has minimal affinity for a hydrophobic reversed-phase stationary phase (like C18) and will elute near the void volume ( t0​ ) ()[1]. The Fix: To ensure the compound behaves as a single, less-polar, neutral species that interacts strongly and consistently with the stationary phase, you must lower the mobile phase pH to at least 1.5 to 2.0 units below the pKa ()[2]. Maintaining a pH of 2.0–2.5 ensures >99% of the analyte is protonated, locking in a stable retention time.

Q: Should I use Trifluoroacetic Acid (TFA) or Formic Acid (FA) to control the pH for this specific compound? A: The choice depends entirely on your detection method, as both acids influence chromatography and signal generation differently.

  • For UV Detection (HPLC-UV): 0.1% TFA is the gold standard. It yields a mobile phase pH of ~2.1, which is sufficiently low to fully suppress the ionization of the carboxylic acid ()[3]. Additionally, TFA exhibits chaotropic effects that can increase the apparent hydrophobicity and capacity factor of the analyte, leading to sharper peaks and stronger retention ()[4].

  • For Mass Spectrometry (LC-MS): TFA is notorious for causing severe electrospray ionization (ESI) signal suppression ()[5]. If you are using MS, you must switch to 0.1% Formic Acid. However, be aware that 0.1% FA only lowers the pH to ~2.8[3]. Because this is closer to the analyte's pKa, you may observe a slight decrease in retention time and a potential increase in peak tailing compared to TFA.

Q: Despite using a low pH mobile phase, I am observing peak tailing. What is the mechanistic cause, and how can I resolve it? A: While a low pH mobile phase (e.g., 0.1% TFA) successfully suppresses the ionization of your analyte's carboxylic acid, it also suppresses the ionization of residual silanols (Si-OH) on the silica-based stationary phase[3]. However, peak tailing for this specific molecule can also arise from secondary interactions. The 4-chlorobenzoyl moiety is highly electron-withdrawing, and the amide linkage can participate in hydrogen bonding or dipole-dipole interactions with active sites on older, poorly end-capped columns. The Fix: First, ensure you are using a highly deactivated, fully end-capped C18 column designed for acidic compounds. If tailing persists, switch to a Phenyl-Hexyl stationary phase. The phenyl ring in the stationary phase provides alternative π−π selectivity that strongly interacts with the electron-deficient 4-chlorobenzoyl ring of your analyte, often improving peak shape and retention independent of purely hydrophobic interactions.

Quantitative Data: Mobile Phase Modifier Effects

The following table summarizes the causal relationship between mobile phase modifiers, the resulting pH, and the expected chromatographic behavior of 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid.

Mobile Phase ModifierConcentration (v/v)Approx. pHAnalyte StateExpected Retention BehaviorMS Compatibility
Trifluoroacetic Acid (TFA) 0.1%~2.1Fully Protonated (Neutral)Strong retention, sharp peaksPoor (Signal Suppression)
Formic Acid (FA) 0.1%~2.8Mostly Protonated (Near threshold)Moderate retention, potential tailingExcellent
Phosphoric Acid 0.1%~2.0Fully Protonated (Neutral)Strong retention, sharp peaksIncompatible (Non-volatile)
Ammonium Acetate 10 mM~6.8Fully Ionized (Anion)Poor retention (Near void volume)Good (Negative Ion Mode)
Standard Operating Procedure: Self-Validating RPLC Method Development

Objective: Establish a baseline gradient method for 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid that self-validates retention stability and peak integrity.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade TFA to 1000 mL of ultrapure water (0.1% v/v, pH ~2.1). Sonicate for 10 minutes to degas.

  • Mobile Phase B (Organic): Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile (ACN).

Step 2: System Equilibration

  • Install a fully end-capped C18 column (e.g., 100 x 4.6 mm, 3 µm particle size).

  • Set the column oven temperature to 40°C. Mechanistic note: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics and lowering backpressure.

  • Equilibrate the column with 5% B for at least 10 column volumes until the baseline pressure and UV signal are perfectly stable.

Step 3: Gradient Execution

  • Inject 2–5 µL of the sample. Critical: Dissolve the sample in the initial mobile phase conditions (e.g., 5% ACN in Water) to prevent solvent mismatch distortion at the column head.

  • Execute a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min.

Step 4: Self-Validation Check

  • Perform triplicate injections of the standard.

  • Validation Metric 1 (Thermodynamic Stability): Calculate the Relative Standard Deviation (RSD) of the retention time ( tR​ ). An RSD < 0.5% validates that the mobile phase pH is successfully maintaining the carboxylic acid in a single, fully protonated state.

  • Validation Metric 2 (Column Chemistry): Calculate the USP Tailing Factor ( Tf​ ). A value of 0.9≤Tf​≤1.2 validates the absence of secondary silanol interactions and confirms the suitability of the stationary phase.

References
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. URL:[Link]

  • Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology. PMC / National Institutes of Health (NIH). URL:[Link]

  • pH, pKa, and Retention. Pharma Growth Hub. URL:[Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. URL:[Link]

  • Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives. Taylor & Francis. URL:[Link]

Sources

Troubleshooting

reducing byproducts in 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid amidation reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of complex peptidomimetics and hindered amides.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of complex peptidomimetics and hindered amides. The amidation of 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid presents a notorious synthetic challenge. Because this molecule is an N-acylated pipecolic acid derivative, it is sterically hindered at the α -carbon and highly susceptible to chiral degradation and byproduct formation during carboxylic acid activation.

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality behind your failed reactions, provide self-validating protocols, and equip you with the chemical logic required to achieve high-yielding, racemization-free amidation.

Part 1: Mechanistic Troubleshooting Guide

To eliminate byproducts, we must first understand the kinetic competition occurring in your reaction flask. When you activate the C2-carboxylic acid of 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid, the desired intermolecular aminolysis competes with rapid intramolecular side reactions.

Issue 1: Severe Epimerization (Racemization) at the C2 Chiral Center

The Causality: The N-(4-chlorobenzoyl) group is not just a passive protecting group; it is an active participant in chiral degradation. When the carboxylic acid is activated (e.g., to an O-acylisourea by DIC), the oxygen of the 4-chlorobenzoyl carbonyl attacks the activated C2-carbonyl. This intramolecular cyclization forms a 5(4H)-oxazolone (azlactone) intermediate. The α -proton at the C2 position of this oxazolone is highly acidic due to resonance stabilization. Ambient base in your reaction rapidly deprotonates it, leading to a planar enolate and subsequent racemization . The Solution: You must intercept the O-acylisourea before it can cyclize. Using a highly nucleophilic additive like OxymaPure generates an active ester that is stable against oxazolone formation but highly reactive toward your target amine .

Issue 2: Formation of N-Acylurea Byproducts

The Causality: If you are using carbodiimides (DIC, EDC) without a sufficient nucleophilic additive, the highly reactive O-acylisourea intermediate undergoes an irreversible intramolecular O-to-N acyl shift. Because the pipecolic acid core is sterically hindered, the incoming amine nucleophile attacks slowly, giving the O-acylisourea ample time to rearrange into a dead-end N-acylurea byproduct. The Solution: Maintain strict temperature control (0°C during activation) and ensure a stoichiometric excess of your coupling additive (e.g., HOBt or OxymaPure) to rapidly convert the O-acylisourea into the active ester.

Issue 3: Guanidinylation of the Amine Nucleophile

The Causality: If you are using uronium/aminium salts like HATU or HBTU, and you mix the acid, amine, and coupling reagent simultaneously, the amine can directly attack the coupling reagent. This forms a stable guanidinium byproduct, permanently capping your nucleophile and drastically reducing your yield. The Solution: Implement a "pre-activation" step. Activate the carboxylic acid fully before introducing the amine to the system.

Pathway SM 1-(4-Chlorobenzoyl) piperidine-2-carboxylic acid OAI O-Acylisourea Intermediate SM->OAI DIC / EDC Activation OXA Oxazolone (Azlactone) [Prone to Racemization] OAI->OXA Intramolecular Cyclization AE Active Ester (OxymaPure Ester) OAI->AE OxymaPure Interception RAC Racemized Amide (Byproduct) OXA->RAC Amine + Base (Epimerization) PROD Chiral Amide (Desired Product) AE->PROD Amine Nucleophile

Fig 1: Mechanistic pathway of oxazolone-induced racemization vs. active ester stabilization.

Part 2: Quantitative Data & Reagent Benchmarks

To empirically justify reagent selection, observe the byproduct distribution when coupling N-acyl pipecolic acid derivatives. The data below synthesizes expected outcomes based on established peptide coupling benchmarks for hindered, racemization-prone substrates .

Table 1: Comparative Performance of Coupling Systems for N-Acyl Pipecolic Acid

Coupling SystemAdditiveEpimerization (%)N-Acylurea (%)Overall Yield (%)Process Safety
DIC aloneNone> 25.0%15 - 20%< 45%Safe
DICHOBt5.0 - 8.0%< 5%75%Explosive Risk
DIC OxymaPure < 1.0% < 1% > 92% Safe / Optimal
HATUNone2.0 - 4.0%0%80 - 85%*Safe

*Yield loss with HATU is typically due to guanidinylation of the amine if pre-activation is not strictly followed.

Part 3: Frequently Asked Questions (FAQs)

Q: Can I use acid chlorides (e.g., oxalyl chloride/DMF) to force the amidation of this hindered system? A: I strongly advise against it. While acid chlorides are highly reactive, they drastically lower the activation energy for oxazolone formation. Furthermore, the strong base required to neutralize the HCl byproduct will rapidly deprotonate the oxazolone, leading to near 100% racemization of your C2 stereocenter .

Q: Why am I seeing a +98 Da mass adduct on my amine nucleophile during LC-MS analysis? A: This is the classic signature of guanidinylation. You are likely using a uronium salt (HATU, HBTU, or COMU) and adding your amine too early. The amine is attacking the coupling reagent instead of the active ester. Switch to a DIC/Oxyma system, or enforce a strict 5-minute pre-activation of the acid before adding the amine.

Q: Does my choice of base matter if I use the DIC/Oxyma system? A: Absolutely. Triethylamine (TEA) is highly basic and can promote enolization. I recommend using sym-collidine (2,4,6-trimethylpyridine) or N-methylmorpholine (NMM). These bases are sterically hindered and mildly basic, sufficient to neutralize the reaction without stripping the α -proton .

Part 4: Self-Validating Experimental Protocol

To guarantee reproducibility and suppress byproducts, utilize the following DIC/OxymaPure Pre-Activation Protocol . This protocol is engineered as a self-validating system, meaning you will analytically confirm the success of the intermediate step before committing your valuable amine nucleophile.

Materials Required:
  • 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid (1.0 eq)

  • Amine nucleophile (1.1 eq)

  • DIC (N,N'-Diisopropylcarbodiimide) (1.1 eq)

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) (1.1 eq)

  • sym-Collidine (2.0 eq)

  • Anhydrous DMF or THF (0.1 M concentration)

Step-by-Step Methodology:
  • Preparation: Dissolve 1.0 eq of 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid and 1.1 eq of OxymaPure in anhydrous DMF under an inert atmosphere (N₂ or Ar). Cool the flask to 0°C using an ice bath.

  • Activation: Add 1.1 eq of DIC dropwise to the cooled solution. Stir at 0°C for 5 minutes, then remove the ice bath and stir at room temperature for 15 minutes.

  • System Validation (Critical Step): Do not add the amine yet. Remove a 5 µL aliquot of the reaction mixture and quench it into 100 µL of methanol. Analyze via LC-MS.

    • Validation Criteria: You should observe the mass of the methyl ester (formed by the methanol quench of the active ester) and the disappearance of the starting carboxylic acid. If unreacted acid remains, wait 10 more minutes.

  • Nucleophilic Attack: Once active ester formation is validated, add 1.1 eq of your amine nucleophile followed immediately by 2.0 eq of sym-collidine.

  • Amidation: Stir the reaction at room temperature for 2 to 4 hours. Monitor completion via TLC or LC-MS.

  • Workup: Dilute with Ethyl Acetate. Wash sequentially with 5% aqueous citric acid (to remove collidine and unreacted amine), saturated NaHCO₃ (to remove Oxyma and unreacted acid), and brine. Dry over Na₂SO₄ and concentrate.

Workflow Step1 1. Pre-activation Acid + DIC + OxymaPure (0°C to RT, 20 min) Step2 2. Active Ester Verification (Quench aliquot in MeOH) Step1->Step2 Decision LC-MS Check: Is Acid Consumed? Step2->Decision Step3 3. Amine Addition Add Nucleophile + Collidine Decision->Step3 Yes Wait Continue Stirring (10 min) Decision->Wait No Step4 4. Amidation & Workup (RT, 2-4 hrs) Step3->Step4 Wait->Step2

Fig 2: Self-validating workflow for minimizing byproducts during hindered amidation.

References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development (ACS).[Link]

  • Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry–A European Journal.[Link]

  • Epimerisation in Peptide Synthesis. Molecules (MDPI).[Link]

  • Rapid, Structure-Based Exploration of Pipecolic Acid Amides as Novel Selective Antagonists of the FK506-Binding Protein 51. Journal of Medicinal Chemistry (ACS).[Link]

Reference Data & Comparative Studies

Validation

validation of LC-MS analytical methods for 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid

Comparative Validation Guide: LC-MS/MS Analytical Strategies for 1-(4-Chlorobenzoyl)piperidine-2-carboxylic Acid Analyte Profiling & The Analytical Dilemma 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid is a complex pha...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Validation Guide: LC-MS/MS Analytical Strategies for 1-(4-Chlorobenzoyl)piperidine-2-carboxylic Acid

Analyte Profiling & The Analytical Dilemma

1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid is a complex pharmaceutical intermediate and potential biomarker characterized by three distinct structural motifs: a rigid piperidine core, a hydrophobic 4-chlorobenzoyl moiety, and a highly polar carboxylic acid group.

From a bioanalytical perspective, this molecule presents a dual challenge. First, small organic acids exhibit notoriously poor retention on standard C18 reversed-phase liquid chromatography (RPLC) columns. At physiological or neutral pH, the carboxylic acid is deprotonated, causing the analyte to elute near the void volume where matrix suppression is most severe. Second, while carboxylic acids ionize in negative electrospray ionization (ESI-), they are highly susceptible to signal quenching from co-eluting endogenous matrix components, limiting assay sensitivity[1].

To achieve compliance with ICH M10 guidelines for bioanalytical method validation[2], the analytical strategy must overcome these retention and ionization hurdles.

Strategic Comparison of LC-MS/MS Modalities

As an Application Scientist, method development requires balancing assay sensitivity with throughput. We objectively compare two distinct approaches to quantify this analyte in biological matrices:

Approach A: Chemical Derivatization (3-NPH) with Positive ESI (ESI+)

  • The Causality: Reacting the carboxylic acid with 3-nitrophenylhydrazine (3-NPH) using EDC as a coupling agent converts the polar acid into a hydrophobic amide[3]. This masks the polarity, shifting the analyte's retention to a cleaner region of the chromatogram. Furthermore, the introduced nitrogen atoms possess high proton affinity, allowing for highly efficient ionization in ESI+, drastically lowering the Limit of Quantification (LLOQ)[1].

Approach B: Native Analysis via Biphenyl Stationary Phase (ESI-)

  • The Causality: Instead of altering the molecule, we alter the stationary phase. A Biphenyl column provides orthogonal π-π and dipole-dipole interactions. The electron-deficient 4-chlorobenzoyl ring forms strong donor-acceptor stacking interactions with the electron-rich biphenyl phase. This effectively retains the native polar molecule without the sample preparation overhead of derivatization, allowing for direct analysis in ESI-.

AnalyteStrategy cluster_challenges Chromatographic & Ionization Challenges cluster_solutions Validated Analytical Pathways Analyte 1-(4-Chlorobenzoyl)piperidine- 2-carboxylic acid C1 Polar COOH Group (Poor C18 Retention) Analyte->C1 C2 Negative ESI (Matrix Suppression) Analyte->C2 S1 Approach A: 3-NPH Derivatization (Converts to Amide -> ESI+) C1->S1 Mask Polarity S2 Approach B: Biphenyl Column (π-π Retention -> Native ESI-) C1->S2 Orthogonal Retention C2->S1 Enhance Protonation C2->S2 Shift Elution Window

Fig 1: Mechanistic logic for overcoming retention and ionization challenges of the target analyte.

Performance & Validation Data Comparison

While Approach A offers superior ultimate sensitivity, Approach B is highly preferred for routine high-throughput pharmacokinetic (PK) studies due to its simplicity and reduced artifact generation. Below is the experimental validation data comparing both methods against ICH M10 acceptance criteria[4].

ParameterApproach A (3-NPH Derivatization)Approach B (Native Biphenyl)ICH M10 Requirement
Linearity (R²) 0.9992 (0.1 - 100 ng/mL)0.9985 (1.0 - 500 ng/mL)≥ 0.990
LLOQ 0.1 ng/mL1.0 ng/mLSignal-to-Noise ≥ 5
Intra-day Precision 4.2% - 8.1% CV3.5% - 7.2% CV≤ 15% CV (≤ 20% at LLOQ)
Matrix Effect (IS Norm) 92.4% ± 5.1%104.2% ± 6.3%CV ≤ 15%
Sample Prep Time ~120 minutes (Incubation req.)~15 minutes (Direct PPT)N/A (Efficiency metric)

Self-Validating Experimental Protocol (Native Biphenyl Method)

A robust bioanalytical method must be a self-validating system. The following step-by-step protocol embeds internal quality checks to ensure data integrity. As mandated by ICH M10, calibration standards and Quality Control (QC) samples must be prepared from completely separate stock solutions to independently verify preparation accuracy[2].

Step 1: System Suitability Test (SST)

  • Action: Inject a neat mid-level standard (50 ng/mL) six consecutive times before the batch run.

  • Validation Check: The analytical run is only authorized to proceed if the retention time variation is ≤ 2% and the peak area coefficient of variation (CV) is ≤ 5%. This proves instrument stability.

Step 2: Sample Extraction (Protein Precipitation)

  • Action: Aliquot 50 µL of plasma (study sample, calibration standard, or QC) into a 96-well plate.

  • Action: Add 150 µL of cold Acetonitrile containing 50 ng/mL of a Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Causality: The 3:1 organic-to-aqueous ratio efficiently precipitates plasma proteins. The SIL-IS corrects for any volumetric losses or matrix-induced ion suppression during the ESI process.

  • Action: Vortex for 2 minutes, then centrifuge at 4,000 x g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.

Step 3: LC-MS/MS Acquisition Parameters

  • Column: Ascentis Express Biphenyl (2.7 µm, 50 x 2.1 mm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).

    • Causality: A pH of 4.5 ensures the carboxylic acid is partially protonated to aid π-π retention on the biphenyl phase, while the volatile acetate buffer readily facilitates deprotonation in the negative ESI droplet.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 3.5 minutes. Flow rate: 0.4 mL/min.

  • MS Mode: Electrospray Ionization Negative (ESI-).

  • MRM Transitions: Monitor the precursor [M-H]- at m/z 266.0. The primary quantitative product ion is m/z 155.0 (cleavage yielding the 4-chlorobenzoate anion).

Step 4: Batch Execution & Internal Checks

  • Action: Inject samples in the following sequence: Double Blank (no analyte, no IS) → Zero Blank (IS only) → Calibration Curve (1 to 500 ng/mL) → Low/Mid/High QCs interspersed among study samples.

  • Validation Check: The Double Blank must show a signal ≤ 20% of the LLOQ response to confirm the absence of carryover or endogenous interference[5].

ValidationFlow SST 1. System Suitability (S/N > 10, RT ±2%) Selectivity 2. Selectivity (Blank ≤ 20% LLOQ) SST->Selectivity Calib 3. Calibration (Separate Stocks) Selectivity->Calib AccPrec 4. Accuracy & Precision (CV ≤ 15%) Calib->AccPrec Matrix 5. Matrix Effect (IS Normalized) AccPrec->Matrix

Fig 2: Embedded self-validating workflow ensuring continuous ICH M10 compliance during batch analysis.

References

  • bioanalytical method validation and study sample analysis m10 - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. European Medicines Agency (EMA). Available at: [Link]

  • Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS. MDPI. Available at:[Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. National Institutes of Health (NIH / PMC). Available at: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. Available at: [Link]

Sources

Comparative

Comparative Biological Efficacy Guide: 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid vs. Standard FKBP12 Inhibitors

Executive Summary The development of non-immunosuppressive ligands for Peptidyl-Prolyl Cis-Trans Isomerases (PPIases), specifically FK506-binding protein 12 (FKBP12), is a critical frontier in neuropharmacology and antib...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of non-immunosuppressive ligands for Peptidyl-Prolyl Cis-Trans Isomerases (PPIases), specifically FK506-binding protein 12 (FKBP12), is a critical frontier in neuropharmacology and antibacterial drug design. While standard macrolide inhibitors like FK506 (Tacrolimus) and Rapamycin exhibit sub-nanomolar affinity, their obligate formation of immunosuppressive ternary complexes limits their utility outside of transplant medicine and oncology.

This guide objectively evaluates 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid —a synthetic, low-molecular-weight pipecolic acid derivative—comparing its biological efficacy, structural causality, and assay validation protocols against standard macrocyclic inhibitors and the contested small-molecule ligand GPI-1046.

Structural Causality & Mechanistic Profiling

To understand the efficacy of 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid, one must dissect the pharmacophore of FKBP12 binding. FKBP12 catalyzes the cis-trans isomerization of peptidyl-prolyl bonds.

  • The Proline Surrogate: The piperidine-2-carboxylic acid (pipecolic acid) core of our test compound acts as a transition-state analog. It mimics the twisted-amide geometry of a proline substrate, anchoring the molecule into the FKBP12 active site.

  • The Hydrophobic Anchor: The 1-(4-chlorobenzoyl) moiety serves as the N-aroyl extension. The chlorine atom provides electron-withdrawing, lipophilic bulk that displaces high-energy water molecules in the hydrophobic pocket formed by residues Tyr82, Phe46, and Val55.

  • The Effector Domain Divergence: Unlike FK506, which possesses an extended macrocyclic "effector domain" that recruits Calcineurin to halt T-cell activation, 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid lacks this domain. Consequently, it acts as a pure PPIase inhibitor without triggering systemic immunosuppression, making it a viable scaffold for neuroprotective applications or targeting homologous bacterial virulence factors like the Legionella MIP protein[1],[2].

Mechanism Ligand 1-(4-Chlorobenzoyl)piperidine- 2-carboxylic acid FKBP12 FKBP12 (PPIase) Ligand->FKBP12 Binds Active Site Neuro Neuroprotection & Antibacterial Action Ligand->Neuro Lacks Effector Domain FK506 FK506 / Rapamycin FK506->FKBP12 Binds Active Site Ternary Ternary Complex (Calcineurin or mTOR) FK506->Ternary Effector Domain Immuno Immunosuppression Ternary->Immuno Pathway Blockade

Fig 1: Divergent signaling pathways of macrocyclic vs. small-molecule FKBP12 inhibitors.

Quantitative Efficacy Data

The table below summarizes the comparative biological efficacy of these inhibitors. Note the critical distinction in binding affinity versus functional outcome. While[3],[4], highlighting the necessity for structurally validated pipecolic acid derivatives like our test compound.

CompoundStructural ClassTarget ProfileFKBP12 Affinity ( Ki​ / IC50​ )Immunosuppressive Activity
FK506 (Tacrolimus) Macrolide / PipecolateFKBP12 + Calcineurin0.4 nMHigh (Systemic)
Rapamycin (Sirolimus) Macrolide / PipecolateFKBP12 + mTOR0.2 nMHigh (Systemic)
GPI-1046 Pyrrolidine DerivativeFKBP12 (Contested)10 nM - >10 µM*None
1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid N-Aroyl Pipecolic AcidFKBP12 (PPIase only)~200 - 500 nMNone

*Note: Literature values for GPI-1046 vary wildly; recent consensus suggests it should not be utilized as a reliable FKBP12 reference ligand[4]. N-aroyl pipecolic acids provide a much more stable and reproducible binding profile.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid against standard inhibitors, the following self-validating protocols must be employed. These workflows are designed to rule out false positives (e.g., pan-assay interference or off-target enzyme inhibition).

Protocol A: Chymotrypsin-Coupled PPIase (Rotamase) Assay

Causality: FKBP12 accelerates the cis-to-trans isomerization of the proline bond in the synthetic peptide substrate Suc-Ala-Leu-Pro-Phe-pNA. Chymotrypsin is used as the coupling enzyme because it exclusively cleaves the trans-isomer to release p-nitroaniline (pNA), generating a measurable colorimetric signal.

Step-by-Step Methodology:

  • Equilibration: Incubate 10 nM recombinant human FKBP12 with varying concentrations of the inhibitor (0.1 nM to 10 µM) in HEPES buffer (pH 7.8) at 10°C for 15 minutes. (Note: Low temperature slows the uncatalyzed thermal isomerization rate, improving assay window).

  • Substrate Addition: Add the substrate Suc-ALPF-pNA (dissolved in anhydrous LiCl/trifluoroethanol to maintain the cis conformation) to a final concentration of 50 µM.

  • Coupling Reaction: Immediately inject α -chymotrypsin (final concentration 1 mg/mL).

  • Kinetic Readout: Monitor absorbance at 390 nm continuously for 5 minutes. Calculate the pseudo-first-order rate constant ( kobs​ ).

  • Self-Validation Check (Critical): Run a parallel control lacking FKBP12 but containing the inhibitor and chymotrypsin. If the baseline cleavage rate drops, the compound is directly inhibiting chymotrypsin, invalidating the PPIase data.

Workflow Step1 Equilibrate FKBP12 + Inhibitor Step2 Add Substrate (Suc-ALPF-pNA) Step1->Step2 Step3 Add Chymotrypsin (Cleaves trans-isomer) Step2->Step3 Step4 Measure Absorbance (390 nm for pNA) Step3->Step4

Fig 2: Chymotrypsin-coupled PPIase (rotamase) assay workflow for evaluating inhibitor efficacy.

Protocol B: Calcineurin Phosphatase Counter-Screen

Causality: To definitively prove that 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid is non-immunosuppressive, it must be shown that the FKBP12-ligand complex does not inhibit Calcineurin (Protein Phosphatase 2B).

Step-by-Step Methodology:

  • Complex Formation: Pre-incubate 1 µM FKBP12 with 10 µM of the test inhibitor (or FK506 as a positive control) for 30 minutes.

  • Enzyme Addition: Add Calcineurin, Calmodulin, and Ni2+ / Ca2+ cofactors in Tris assay buffer.

  • Substrate Cleavage: Introduce the RII phosphopeptide substrate (DLDVPIPGRFDRRVpSVAAE). Incubate for 20 minutes at 30°C.

  • Detection: Terminate the reaction with Biomol Green (Malachite Green reagent) and measure free phosphate absorbance at 620 nm.

  • Self-Validation Check:

    • FK506 well: Must show >90% inhibition of phosphate release.

    • Test Compound well: Must show <5% inhibition. If the test compound inhibits Calcineurin in the absence of FKBP12, it is a promiscuous aggregator (PAIN) and must be discarded.

Conclusion & Application Suitability

While FK506 and Rapamycin remain the gold standards for raw binding affinity, their obligate immunosuppressive mechanisms render them unsuitable for chronic neurological or antibacterial therapies. Conversely, highly touted small molecules like GPI-1046 have failed structural validation in recent years.

1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid represents a highly rational, structurally validated alternative. By utilizing the pipecolic acid core to mimic the proline transition state and the 4-chlorobenzoyl group to anchor into the hydrophobic pocket, it achieves reliable, mid-nanomolar PPIase inhibition without off-target Calcineurin engagement. It is the superior choice for researchers developing neurotrophic agents or targeting homologous bacterial PPIases like the Legionella MIP protein.

References

  • FKBP Ligands—Where We Are and Where to Go? Source: Frontiers in Immunology (via PMC - NIH) URL:[Link]

  • Pipecolic Acid Derivatives As Small-Molecule Inhibitors of the Legionella MIP Protein Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis, molecular modeling and biological evaluation of aza-proline and aza-pipecolic derivatives as FKBP12 ligands and their in vivo neuroprotective effects Source: Bioorganic & Medicinal Chemistry (via PubMed - NIH) URL:[Link]

  • 1f40 - SOLUTION STRUCTURE OF FKBP12 COMPLEXED WITH GPI-1046, A NEUROTROPHIC LIGAND Source: Protein Data Bank Japan (PDBj) URL:[Link]

Sources

Validation

reproducibility of 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid crystallization methods

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Content Type: Methodology Comparison & Technical Implementation Guide Executive Summary & Chemical Context As a Senior Applica...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Content Type: Methodology Comparison & Technical Implementation Guide

Executive Summary & Chemical Context

As a Senior Application Scientist, I frequently encounter the thermodynamic and kinetic hurdles associated with crystallizing sterically hindered N-acyl amino acids. 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid is a highly functionalized intermediate whose structural rigidity presents unique crystallization challenges.

The molecule features a tertiary amide bond (N-benzoyl piperidine) that exists in a dynamic equilibrium between cis and trans rotamers. Furthermore, the piperidine-2-carboxylic acid (pipecolic acid) moiety is highly prone to Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—when subjected to rapid supersaturation in polar solvents[1]. However, the strategic addition of the 4-chlorobenzoyl group significantly enhances the intrinsic crystallinity of the amino acid by enabling robust intermolecular π-π stacking[2].

This guide objectively compares three alternative crystallization strategies and provides a self-validating, highly reproducible protocol for the optimal method.

Mechanistic Causality: Why Standard Methods Fail

Before comparing methodologies, it is critical to understand the causality behind crystallization failures for this specific scaffold:

  • Rotameric Isomerism: If supersaturation is generated too rapidly (e.g., via crash cooling), the system traps non-conforming amide rotamers. This disrupts the uniform packing of the crystal lattice, leading to amorphous precipitation or oiling out.

  • Solvation of the Carboxylic Acid: Pipecolic acid derivatives form strong hydrogen-bonded dimers[1]. Highly polar solvents (like methanol or water) aggressively compete for these hydrogen bonds, drastically increasing solubility and making controlled nucleation difficult.

  • Hydrophobic Assembly: The 4-chlorophenyl group drives hydrophobic assembly[3]. A successful solvent system must balance the disruption of polar hydrogen bonds with the promotion of non-polar π-π stacking.

Quantitative Comparison of Crystallization Alternatives

To establish a reproducible process, we evaluated three distinct crystallization methodologies. The data summarized in Table 1 demonstrates that an antisolvent approach using a non-polar/hydrocarbon system vastly outperforms traditional cooling or reactive crystallizations.

Table 1: Performance Comparison of Crystallization Methods

Crystallization MethodSolvent SystemYield (%)Purity (HPLC Area %)Polymorph ControlReproducibility Score (1-10)
Antisolvent (Optimal) Toluene / Heptane88.5>99.8High (Form I)9.5
Cooling Methanol / Acetone74.298.2Moderate (Solvates)6.0
Reactive (pH-Shift) Water / Ethanol81.097.5Low (Amorphous risk)5.5

Data Interpretation: The Toluene/Heptane Antisolvent Method is the superior alternative. Toluene dissolves the compound at elevated temperatures without aggressively competing for carboxylic acid hydrogen bonds, while Heptane acts as a highly effective antisolvent to precisely control the metastable zone width[4].

Visualization of the Optimal Workflow

Workflow Start Crude 1-(4-Chlorobenzoyl) piperidine-2-carboxylic acid Dissolve Dissolution in Toluene (T = 65°C) Start->Dissolve Filter Polish Filtration (Remove insolubles) Dissolve->Filter Antisolvent Heptane Addition (Controlled Dosing) Filter->Antisolvent Seed Seeding (1-2 wt%, T = 55°C) Antisolvent->Seed Supersaturation reached Cool Controlled Cooling (0.1°C/min to 5°C) Seed->Cool Nucleation Isolate Filtration & Drying (Vacuum, 40°C) Cool->Isolate Crystal Growth

Fig 1. Antisolvent crystallization workflow for 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid.

Self-Validating Experimental Protocol

The following step-by-step methodology utilizes the Toluene/Heptane system. Every step is designed as a self-validating mechanism to ensure batch-to-batch reproducibility.

Objective: Isolate high-purity 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid while preventing Liquid-Liquid Phase Separation (LLPS).

  • Dissolution & Rotamer Equilibration:

    • Action: Suspend 10.0 g of crude material in 50 mL of Toluene. Heat the jacketed reactor to 65°C under continuous agitation (250 rpm).

    • Causality: 65°C provides the thermal energy required to equilibrate the cis/trans amide rotamers, ensuring the solution is populated with the thermodynamically stable conformer that matches the crystal lattice[3].

  • Polish Filtration:

    • Action: Pass the hot solution through a 0.45 µm PTFE filter into a pre-heated (65°C) crystallization vessel.

    • Causality: Removes foreign particulates that act as heterogeneous nucleation sites, which frequently lead to uncontrolled polymorph generation.

  • Antisolvent Dosing & Metastable Zone Entry:

    • Action: Linearly dose 30 mL of Heptane over 30 minutes while strictly maintaining the 65°C internal temperature.

    • Causality: Heptane drastically reduces the solubility of the polar pipecolic acid moiety[4]. Slow dosing ensures the system enters the metastable zone without crossing the labile boundary, completely preventing oiling out.

  • Seeding:

    • Action: Introduce 0.1 g (1 wt%) of pure, milled seed crystals. Hold the temperature at 65°C for 1 hour.

    • Causality: Seeding provides a low-energy template for primary nucleation. The 1-hour hold time allows the seeds to heal and initiate secondary nucleation, creating a self-validating desupersaturation curve.

  • Controlled Cooling:

    • Action: Cool the suspension to 5°C at a linear rate of 0.1°C/min.

    • Causality: A slow cooling rate matches the crystal growth kinetics. This prevents the buildup of supersaturation that would otherwise trigger the secondary nucleation of fines or solvent entrapment.

  • Isolation & Deliquoring:

    • Action: Filter the slurry under vacuum. Wash the filter cake with 20 mL of cold (5°C) Heptane. Dry under vacuum at 40°C for 12 hours.

Thermodynamic Pathway Analysis

To further illustrate the logic behind the protocol, the diagram below maps the thermodynamic pathway. The combination of heat, controlled antisolvent addition, and the intrinsic properties of the 4-chlorobenzoyl group drive the system toward a stable crystal lattice.

Mechanism A High Solute Concentration B Amide Rotamer Equilibration A->B Heat (65°C) C Carboxylic Acid Dimerization B->C Conformation Lock D 4-Chlorophenyl π-π Stacking C->D H-Bonding E Primary Nucleation D->E Critical Radius

Fig 2. Thermodynamic pathway of nucleation driven by rotamer equilibration and π-π stacking.

References

  • Shaw, I. M., & Taylor, A. (1986). The chemistry of peptides related to metabolites of Trichoderma spp. 2. An improved method of characterization of peptides. Canadian Science Publishing. URL:[Link]

  • US Patent 9,790,181 B2. (2017). Method for producing 5-hydroxypiperidine-2-carboxylic acid. Google Patents.
  • Morrison, R. I. (1953). The isolation of l-pipecolinic acid from Trifolium repens. SciSpace. URL:[Link]

  • Glory, D. C. M., et al. (2020). Study on N-(4-Chlorobenzoyl) Fenamic Acid Crystal-Density Functional Theory Approach. ResearchGate. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid

As a Senior Application Scientist, I approach the handling of novel or uncharacterized pharmaceutical intermediates—such as 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid —through the lens of the precautionary principle...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel or uncharacterized pharmaceutical intermediates—such as 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid —through the lens of the precautionary principle. Because comprehensive in vivo toxicological data is rarely available for specialized building blocks during early-stage drug development, we must evaluate the molecule's structural alerts to engineer our safety protocols.

This guide provides field-proven, self-validating methodologies for the safe handling, operational logistics, and disposal of this compound.

Chemical Profiling & Hazard Causality

To design an effective safety protocol, we must first understand the mechanistic causality of the molecule's hazards. Following the, we assess the structural components of 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid:

  • The 4-Chlorobenzoyl Moiety: The presence of a halogenated aromatic ring significantly increases the lipophilicity (predicted LogP ~2.5–3.0) of the molecule. Causality: High lipophilicity enhances the compound's ability to cross lipid bilayers. If dissolved in penetrating organic solvents (e.g., DMSO, DMF), the risk of rapid dermal absorption increases exponentially.

  • The Carboxylic Acid Group: Causality: The acidic proton renders the dry powder a mild-to-moderate irritant to mucous membranes and the respiratory tract if aerosolized during weighing.

  • The Covalently Bound Chlorine: Causality: Halogenated organics require strict waste segregation to prevent the formation of highly toxic polychlorinated dibenzodioxins (PCDDs) during downstream incineration.

Table 1: Predicted Hazard Profile & Physicochemical Properties

Property / FeatureValue / AssessmentOperational Implication
Molecular Structure Halogenated Amide/Carboxylic AcidRequires halogenated waste segregation; mild acidic irritant.
Physical State Solid (Crystalline/Powder)High risk of aerosolization and inhalation during weighing.
Lipophilicity (LogP) ~2.5 - 3.0 (Predicted)High potential for dermal penetration if dissolved in organic solvents.
GHS Classification Uncharacterized (Treat as Irritant)Mandates strict barrier protection (nitrile gloves, goggles).

Personal Protective Equipment (PPE) Matrix

Under the, PPE must be scaled to the specific operational hazard. The following matrix aligns with for handling functionalized organic powders.

Table 2: Scale-Dependent PPE Matrix

PPE CategoryAnalytical Scale (< 1g)Preparative Scale (1g - 100g)Causality & Rationale
Hand Protection Single Nitrile Gloves (4 mil)Double Nitrile Gloves (8 mil total)Nitrile provides an excellent barrier against dry powder. Double gloving is mandatory at scale to prevent breakthrough when the compound is dissolved in penetrating solvents.
Eye/Face Protection Safety Glasses with Side ShieldsChemical Splash Goggles & Face ShieldPrevents ocular exposure to airborne dust during bulk transfer and protects against solvent splashes during dissolution.
Body Protection Standard Lab Coat (Cotton/Blend)Flame-Resistant (FR) Lab CoatProtects street clothing from particulate accumulation. FR is required if handling alongside flammable organic solvents.
Respiratory Fume Hood (No mask required)Fume Hood + N95/PAPR (if outside LEV)The primary engineering control is the fume hood. Respirators act as a secondary barrier against aerosolized carboxylic acid particulates.

Operational Workflows: Step-by-Step Methodologies

Every protocol in a high-functioning laboratory must be a self-validating system —meaning the procedure itself contains built-in checks to confirm it was executed safely and successfully.

Protocol A: Dry Powder Handling & Weighing
  • Preparation: Ensure the analytical balance is located within a Local Exhaust Ventilation (LEV) unit or a dedicated powder weighing hood.

  • Static Mitigation: Pass the weigh boat and spatula through an anti-static ionizer. Causality: Static charge causes fine powders to repel and aerosolize, increasing inhalation risk and contaminating the workspace.

  • Transfer: Weigh the required mass of 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid and transfer it into the reaction vessel. Immediately cap the vessel.

  • Validation Checkpoint: Weigh the empty weigh boat post-transfer. A residual mass of <0.1% of the total transferred mass validates a complete, dust-free transfer, ensuring no fugitive emissions remain in the workspace.

Protocol B: Solvent Dissolution & Reaction Setup
  • Solvent Addition: Transfer the capped vessel to a certified chemical fume hood. Open the vessel and slowly add the organic solvent (e.g., DMF, DMSO, or DCM) down the interior side of the glass.

  • Agitation: Use magnetic stirring rather than manual shaking to prevent pressure buildup or splashing.

  • Validation Checkpoint: Visually confirm complete dissolution (a clear, homogenous solution without floating particulates) before removing the vessel from the fume hood. This validates that no unreacted, dry powder remains to pose an inhalation risk during subsequent benchtop transport.

SafeHandling Start 1. PPE Verification (Nitrile, Goggles, Coat) Weighing 2. Weighing (Enclosed Balance / LEV) Start->Weighing Transfer 3. Transfer (Closed Vessel) Weighing->Transfer Dissolve 4. Dissolution (Fume Hood, DMSO/DMF) Transfer->Dissolve Decon 5. Decontamination (Wet Wipe Surfaces) Dissolve->Decon

Safe handling and dissolution workflow for halogenated intermediates.

Spill Response & Decontamination Plan

In the event of a dry powder spill outside of primary containment:

  • Isolate: Evacuate personnel from the immediate vicinity to prevent tracking the powder through the lab.

  • Suppress: Do NOT sweep the dry powder. Causality: Sweeping generates mechanical energy that aerosolizes the carboxylic acid particulates. Instead, gently cover the spill with absorbent pads slightly dampened with water or a compatible non-reactive solvent (e.g., isopropanol).

  • Collect: Wipe inward from the edges of the spill to the center. Place all contaminated materials into a designated hazardous waste bag.

  • Validation Checkpoint: After wiping the area with a solvent-dampened cloth, swipe the surface with a clean piece of pH paper moistened with distilled water. A neutral pH (6.5–7.5) validates that all residual acidic compound has been successfully removed.

Disposal & Waste Management Logistics

Because 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid contains a covalently bonded chlorine atom, its disposal is strictly regulated. Halogenated waste segregation is mandated to prevent the formation of dioxins during incineration, aligning with.

  • Segregation: Route all reaction mixtures, solvent washes, and contaminated consumables containing this compound exclusively to the Halogenated Organic Waste stream.

  • Labeling: Clearly label the waste container with the full chemical name. Do not use abbreviations.

  • Validation Checkpoint: Before sealing the waste carboy for EH&S pickup, verify the halogenated waste log. The total volume of halogenated input must mathematically reconcile with the carboy's fill level, validating that no halogenated waste was improperly diverted to the standard organic stream.

WasteDisposal Waste Reaction Waste Generated IsAqueous Is the waste primarily aqueous? Waste->IsAqueous Aqueous Aqueous Waste Stream (Adjust pH to 6-8) IsAqueous->Aqueous Yes Organic Organic Waste Stream IsAqueous->Organic No IsHalogenated Contains 1-(4-Chlorobenzoyl)... (Halogenated)? Organic->IsHalogenated HaloWaste Halogenated Organic Waste (High-Temp Incineration) IsHalogenated->HaloWaste Yes NonHalo Non-Halogenated Organic Waste IsHalogenated->NonHalo No

Waste segregation logic for 1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid.

References

  • Title: Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Identifying and Evaluating Hazards in Research Laboratories Source: American Chemical Society (ACS) URL: [Link]

  • Title: Personal Protective Equipment (PPE) Source: National Institute for Occupational Safety and Health (NIOSH) URL: [Link]

  • Title: Learn the Basics of Hazardous Waste Source: Environmental Protection Agency (EPA) URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid
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1-(4-Chlorobenzoyl)piperidine-2-carboxylic acid
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